Tirbanibulin Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYRKUPDSSTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080645-95-9 | |
| Record name | Tirbanibulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIRBANIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tirbanibulin Mesylate: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirbanibulin mesylate is a first-in-class topical drug approved for the treatment of actinic keratosis. Its therapeutic effect stems from a novel dual mechanism of action, primarily targeting tubulin polymerization and Src kinase signaling pathways. This targeted approach allows for the disruption of key cellular processes involved in the proliferation of atypical keratinocytes. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visualizations of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition
Tirbanibulin exerts its anti-proliferative effects through two primary and interconnected mechanisms:
-
Inhibition of Tubulin Polymerization: Tirbanibulin acts as a microtubule destabilizing agent. It binds to the colchicine-binding site on β-tubulin, a key component of microtubules. This binding is reversible, which likely contributes to its favorable safety profile with low cytotoxicity to non-proliferating cells. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Inhibition of Src Kinase Signaling: Tirbanibulin is a non-ATP competitive inhibitor of Src family kinases (SFKs). It uniquely binds to the peptide substrate-binding site of Src, distinguishing it from many other kinase inhibitors. SFKs are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. By inhibiting Src signaling, tirbanibulin disrupts these downstream pathways that are often upregulated in cancerous and precancerous conditions.
Quantitative Preclinical Data
The anti-proliferative activity of tirbanibulin has been quantified across various cell lines. The following tables summarize key in vitro data.
Table 1: In Vitro Anti-proliferative Activity of Tirbanibulin (GI50)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HeLa | Cervical Cancer | 44 | |
| Huh7 | Hepatocellular Carcinoma | 9 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | |
| Hep3B | Hepatocellular Carcinoma | 26 | |
| HepG2 | Hepatocellular Carcinoma | 60 | |
| NIH3T3/c-Src527F | Engineered Src-driven | 23 | |
| SYF/c-Src527F | Engineered Src-driven | 39 | |
| Primary Human Keratinocytes | Normal | ≤50 | |
| Multiple Melanoma Cell Lines | Melanoma | ≤50 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by tirbanibulin and a typical experimental workflow for its characterization.
Detailed Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to elucidate the mechanism of action of tirbanibulin.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of tirbanibulin on the assembly of microtubules from purified tubulin.
-
Principle: Tubulin polymerization is monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Protocol:
-
Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP on ice.
-
Add tirbanibulin or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction. The final volume is typically 100 µL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect of tirbanibulin is determined by comparing the polymerization curves of treated samples to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with tirbanibulin.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.
-
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of tirbanibulin or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The G2/M arrest is quantified by the increase in the percentage of cells in the G2/M phase compared to the control.
-
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by tirbanibulin.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.
-
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with tirbanibulin as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add additional 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.
-
Clinical Efficacy and Safety in Actinic Keratosis
Phase III clinical trials have demonstrated the efficacy and safety of 1% tirbanibulin ointment for the topical treatment of actinic keratosis on the face or scalp.
Table 2: Pooled Efficacy Data from Two Phase III Clinical Trials (Day 57)
| Outcome | Tirbanibulin 1% Ointment (n=353) | Vehicle (n=349) | P-value | Reference |
| Complete Clearance (100%) | 49.3% | 8.9% | <0.001 | |
| Partial Clearance (≥75%) | 72.2% | 17.8% | <0.001 |
Table 3: Common Local Skin Reactions in Phase III Trials
| Reaction | Incidence with Tirbanibulin | Severity | Reference |
| Erythema | 91% | Mostly Mild to Moderate | |
| Flaking/Scaling | 82% | Mostly Mild to Moderate | |
| Crusting | 46% | Mostly Mild to Moderate | |
| Swelling | 39% | Mostly Mild to Moderate | |
| Application-site Pruritus | 9% | - | |
| Application-site Pain | 10% | - |
The local skin reactions were transient and typically resolved by Day 29. The favorable safety profile is attributed to the reversible binding of tirbanibulin to tubulin and the induction of apoptosis rather than necrosis, which minimizes inflammation.
Conclusion
This compound possesses a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. This multifaceted approach effectively targets the hyperproliferative keratinocytes characteristic of actinic keratosis, leading to cell cycle arrest and apoptosis. The preclinical data demonstrate potent anti-proliferative activity at nanomolar concentrations. Clinical trials have confirmed its efficacy and favorable safety profile for topical application. The detailed experimental protocols provided in this guide offer a framework for further research and characterization of tirbanibulin and other compounds with similar mechanisms of action. This comprehensive understanding of its core pharmacology is essential for researchers, scientists, and drug development professionals working in the fields of dermatology and oncology.
Tirbanibulin Mesylate: A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism of Action
Introduction
Tirbanibulin, marketed under the brand name Klisyri®, is a first-in-class topical medication approved by the U.S. Food and Drug Administration (FDA) in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] Developed by Athenex Inc., it represents a significant advancement in the field due to its novel dual mechanism of action and short, five-day treatment course, which promotes high patient adherence.[3][4] Tirbanibulin is a potent synthetic molecule that functions as both a tubulin polymerization inhibitor and a non-ATP competitive Src kinase inhibitor, targeting key pathways involved in cell proliferation and survival.[5][6] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to Tirbanibulin Mesylate for researchers and drug development professionals.
Discovery and Development
The discovery of Tirbanibulin (also known as KX-01 or KX2-391) stemmed from a research program aimed at identifying potent, non-peptide, non-ATP competitive inhibitors of Src kinase.[2][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, Tirbanibulin was designed to bind to the peptide substrate binding site, offering potentially greater specificity.[8][9] The discovery strategy involved an iterative process of molecular modeling combined with the synthesis and biological testing of various compounds to optimize potency and drug-like properties.[7]
This process led to the identification of Tirbanibulin as a clinical candidate. Subsequent mechanism of action studies revealed its dual functionality, with the identification of tubulin polymerization inhibition as a primary mode of its potent anti-proliferative effects.[7] Initially explored as a systemic treatment for various cancers, its development path pivoted towards a topical formulation for actinic keratosis, where it demonstrated significant efficacy with a favorable safety profile in Phase III clinical trials.[10][11]
Chemical Synthesis
The synthesis of Tirbanibulin involves a multi-step process. A representative synthetic route is described below, involving key reactions such as alkylation, Suzuki coupling, and a final substitution/condensation sequence.[2]
Synthesis Workflow
Caption: A high-level overview of the key stages in the chemical synthesis of Tirbanibulin.
Mechanism of Action
Tirbanibulin exerts its potent anti-proliferative and pro-apoptotic effects through a unique dual mechanism, targeting both microtubule dynamics and Src kinase signaling.[12]
Tubulin Polymerization Inhibition
Tirbanibulin acts as a microtubule destabilizing agent.[13] It binds to β-tubulin, with studies suggesting this binding occurs at or near the colchicine-binding site.[3][14] This interaction is reversible, which may contribute to its favorable local tolerability profile compared to irreversibly binding agents.[14] By inhibiting tubulin polymerization, Tirbanibulin disrupts the formation and function of the microtubule network. This leads to a cascade of downstream cellular events, including the failure of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][3]
Caption: Pathway of Tirbanibulin-induced apoptosis via inhibition of tubulin polymerization.
Src Kinase Signaling Inhibition
In addition to its effects on microtubules, Tirbanibulin is an inhibitor of Src, a non-receptor tyrosine kinase.[15] Src kinases are frequently overexpressed and activated in hyperproliferative skin lesions and various cancers, where they play a crucial role in signaling pathways that control cell proliferation, survival, migration, and adhesion.[5][14] Tirbanibulin is unique in that it binds to the peptide-substrate binding site of Src, rather than the ATP-binding pocket.[5] This inhibition disrupts downstream signaling through molecules such as focal adhesion kinase (FAK), paxillin, and Rho, thereby reducing the pro-survival and migratory signals that contribute to the pathogenesis of actinic keratosis.[14][16]
Caption: Pathway of Tirbanibulin's anti-proliferative effects via Src kinase inhibition.
Quantitative Data
In Vitro Antiproliferative Activity
Tirbanibulin has demonstrated potent activity against a variety of human cancer cell lines in vitro.
| Cell Line | Cancer Type | GI₅₀ (nM) | Citation |
| HeLa | Cervical Cancer | 44 (IC₅₀) | [11] |
| Huh7 | Hepatocellular Carcinoma | 9 | [8] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [8] |
| Hep3B | Hepatocellular Carcinoma | 26 | [8] |
| HepG2 | Hepatocellular Carcinoma | 60 | [8] |
| NIH3T3/c-Src527F | Engineered (Src-driven) | 23 | [8] |
| SYF/c-Src527F | Engineered (Src-driven) | 39 | [8] |
Efficacy in Phase III Clinical Trials for Actinic Keratosis
Two identical, randomized, double-blind, vehicle-controlled Phase III studies (NCT03285477 and NCT03285490) established the efficacy of Tirbanibulin 1% ointment applied for 5 consecutive days. The primary endpoint was 100% clearance of AK lesions at Day 57.[17]
| Endpoint | Study 1 | Study 2 | Pooled Data | Citation |
| Complete (100%) Clearance | ||||
| Tirbanibulin Group | 44% (77/175) | 54% (97/178) | 49% | [4][17] |
| Vehicle Group | 5% (8/176) | 13% (22/173) | 9% | [4][17] |
| P-value | <0.001 | <0.001 | <0.001 | [4][17] |
| Partial (≥75%) Clearance | ||||
| Tirbanibulin Group | 68% (119/175) | 76% (135/178) | - | [17] |
| Vehicle Group | 16% (28/176) | 33% (57/173) | - | [17] |
| P-value | <0.001 | <0.001 | - | [17] |
Safety and Tolerability from Phase III Trials
The most common adverse events were local skin reactions (LSRs) at the application site, which were mostly mild to moderate and transient.[17]
| Adverse Event | Incidence in Tirbanibulin Group | Citation |
| Erythema (Redness) | 91% | [17] |
| Flaking or Scaling | 82% | [17] |
| Application-site Pain | 10% | [17] |
| Application-site Pruritus (Itching) | 9% | [17] |
Experimental Protocols
General Protocol for Tirbanibulin Synthesis
The synthesis of Tirbanibulin is a multi-step process that requires expertise in organic chemistry. The following is a generalized protocol based on published literature.[2]
-
Step 1: Alkylation: A suitable chlorinated precursor (e.g., 2-(5-bromo-2-fluorophenyl)acetonitrile derivative) is reacted with 4-bromophenol under basic conditions to form the corresponding diaryl ether intermediate. This is typically an SɴAr reaction or a Williamson ether synthesis.
-
Step 2: Suzuki Coupling: The aryl bromide intermediate from Step 1 is coupled with a pyridyl boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). This reaction forms the core biphenyl-like structure.
-
Step 3: Final Amide Formation: The fluoropyridine intermediate from Step 2 undergoes nucleophilic substitution with deprotonated acetonitrile. The resulting nitrile is then hydrolyzed and condensed with benzylamine, often in a one-pot sequence at elevated temperatures in a high-boiling solvent like anisole, to yield the final N-benzyl acetamide product, Tirbanibulin.
-
Purification and Salt Formation: The crude product is purified using standard techniques such as column chromatography or recrystallization. To produce this compound, the purified free base is then treated with methanesulfonic acid in an appropriate solvent.
General Protocol for Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often monitored by an increase in light scattering or fluorescence.
-
Preparation: Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a glutamate-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and kept on ice. A fluorescent reporter, such as DAPI, can be included.
-
Compound Incubation: A reaction mixture is prepared in a 96-well plate containing the tubulin solution and varying concentrations of Tirbanibulin (or vehicle control).
-
Initiation of Polymerization: Polymerization is initiated by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Data Acquisition: The absorbance or fluorescence intensity is measured at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in signal corresponds to microtubule formation.
-
Analysis: The rate and extent of polymerization are calculated from the kinetic curves. The IC₅₀ value for inhibition is determined by plotting the inhibition of polymerization against the log of Tirbanibulin concentration.
General Protocol for Src Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase enzyme.
-
Reaction Setup: In a 96-well plate, Src kinase enzyme is incubated in a kinase reaction buffer (containing buffer salts, MgCl₂, and DTT) with varying concentrations of Tirbanibulin or a vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate (e.g., a poly(Glu, Tyr) polymer).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
-
Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of Tirbanibulin concentration.
References
- 1. Tirbanibulin - Wikipedia [en.wikipedia.org]
- 2. Tirbanibulin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and evaluation of KX-01 analogs with an exploration of linker attachment points for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep Scientific Insights on Tirbanibulin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 17. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Tirbanibulin Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirbanibulin mesylate (also known as KX-01 and KX2-391) is a first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face and scalp.[1][2] AK is a common precancerous skin lesion that can progress to squamous cell carcinoma (SCC).[1][3] Tirbanibulin offers a promising alternative to traditional topical therapies with a shorter treatment duration of five days.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology.
Mechanism of Action: A Dual Inhibitor
Tirbanibulin is a synthetic, non-ATP competitive inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[2][4][5] This dual inhibition disrupts key cellular processes involved in cell proliferation, migration, and survival, making it an effective anti-proliferative agent.[2][6]
Tubulin Polymerization Inhibition
Tirbanibulin acts as a potent inhibitor of tubulin polymerization, a critical process for microtubule formation and cell division.[1][4] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network.[2][6] This disruption arrests the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death).[1][2][4] Unlike some other tubulin-binding agents, tirbanibulin's binding to tubulin is reversible, which may contribute to its favorable safety profile by reducing its toxicity to non-proliferating cells.[1][6]
Src Kinase Inhibition
In addition to its effects on microtubules, tirbanibulin inhibits Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a role in the progression of AK and SCC.[1][7] Tirbanibulin targets the peptide substrate binding site of Src, blocking its downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and metastasis.[2][6] The inhibition of Src signaling by tirbanibulin has been demonstrated by the reduced phosphorylation of its downstream target, focal adhesion kinase (FAK).[6]
The dual mechanism of action is visualized in the following signaling pathway diagram:
Dual inhibitory mechanism of this compound.
Pharmacodynamics
The pharmacodynamic effects of tirbanibulin have been evaluated in numerous in vitro and in vivo preclinical studies, demonstrating its potent anti-proliferative and anti-tumor activity.
In Vitro Activity
Tirbanibulin has shown significant inhibitory effects on the growth of various cancer cell lines, including those derived from hepatic, breast, and skin cancers. The 50% growth inhibition (GI50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9 | [7][8] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [7][8] |
| Hep3B | Hepatocellular Carcinoma | 26 | [7][8] |
| HepG2 | Hepatocellular Carcinoma | 60 | [7][8] |
| NIH3T3/c-Src527F | Engineered Src-driven cells | 23 | [8] |
| SYF/c-Src527F | Engineered Src-driven cells | 39 | [8] |
| A431 | Squamous Cell Carcinoma | 30.26 | [9] |
| SCC-12 | Squamous Cell Carcinoma | 24.32 | [9] |
| Keratinocytes | Primary Human | ≤50 | [10] |
| Melanoma lines | Various | ≤50 | [10] |
In Vivo Activity
Preclinical animal models have been instrumental in demonstrating the anti-tumor efficacy of tirbanibulin. In mouse xenograft models of human cancers, orally administered tirbanibulin has been shown to inhibit primary tumor growth and suppress metastasis.[2][8][11] For instance, in a triple-negative breast cancer mouse xenograft model, tirbanibulin treatment resulted in delayed tumor growth and a significant increase in apoptotic cells within the tumor tissue.[6] Similarly, in an orthotopic mouse model of mucinous ovarian carcinoma, oral application of tirbanibulin reduced tumor weight and frequency.[9]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
The effect of tirbanibulin on tubulin polymerization can be assessed using a cell-free assay.
Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.[6]
-
Test compounds (tirbanibulin, positive controls like paclitaxel and nocodazole, and a vehicle control) are added to the reaction.[6]
-
The change in absorbance at 340 nm is measured over time to monitor the extent of tubulin polymerization.[6]
Cell Proliferation (MTT) Assay
The anti-proliferative effects of tirbanibulin on cancer cell lines are commonly evaluated using an MTT assay.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of tirbanibulin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells.[12]
-
The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.[12]
Animal Xenograft Models
In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
Methodology:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[11][13]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Tirbanibulin is administered (e.g., orally) at various doses and schedules.[11]
-
Tumor growth is monitored over time by measuring tumor volume.[14]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models and early-phase human trials have provided insights into the absorption, distribution, metabolism, and excretion of tirbanibulin.
| Parameter | Value / Observation | Species/Study Population | Reference |
| Absorption | Good oral bioavailability demonstrated in animal models.[2] Following topical administration (face/scalp), steady-state was reached by 72 hours.[2] | Animal / Human | [2] |
| Distribution | Tissue to plasma ratio of 1.52 in mouse HT29 xenograft studies.[2] 88% bound to human plasma proteins.[2] | Mouse / Human | [2] |
| Metabolism | Primarily metabolized by CYP3A4, and to a lesser extent, CYP2C8, in vitro.[2] The main metabolites in humans (KX2-5036 and KX2-5163) are pharmacologically inactive.[2] | In vitro / Human | [2] |
| Elimination | Half-life is approximately 4 hours.[2] | Human | [2] |
| Topical PK (25 cm²) | Day 5 mean Cmax: 0.26 ng/mL; Day 5 mean AUC0-24: 4.09 ng·h/mL.[15] | Human (AK patients) | [15] |
| Topical PK (100 cm²) | Day 5 mean Cmax: 1.06 ng/mL; Day 5 mean AUC0-24: 16.2 ng·h/mL.[16] Systemic exposure was approximately 4-fold higher than with a 25 cm² application area.[16] | Human (AK patients) | [16] |
Toxicology
Preclinical in vitro and in vivo toxicity and dermal irritation studies supported the clinical development of tirbanibulin ointment.[10] In clinical trials, the most common adverse events were application site reactions, such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.[16][17] These local skin reactions were generally mild to moderate and resolved over time.[17] Importantly, studies in healthy individuals have shown that 1% tirbanibulin ointment does not cause contact sensitization, phototoxic reactions, or photoallergic reactions.[18]
Conclusion
This compound is a novel anti-proliferative agent with a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. Preclinical studies have robustly demonstrated its potent in vitro and in vivo anti-tumor effects across a range of cancer models. The pharmacokinetic profile of topically applied tirbanibulin is characterized by low systemic exposure. The toxicology profile is favorable, with primarily transient, mild-to-moderate local skin reactions. This comprehensive preclinical data package has supported its successful clinical development and approval for the treatment of actinic keratosis, and suggests its potential for broader applications in oncology.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound | Src | Microtubule Associated | TargetMol [targetmol.com]
- 9. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 13. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. startresearch.com [startresearch.com]
- 15. Phase 1 Maximal Use Pharmacokinetic Study of Tirbanibulin Ointment 1% in Subjects With Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, Safety, and Tolerability of a Single 5-Day Treatment of Tirbanibulin Ointment 1% in 100 cm2 : A Phase 1 Maximal-Use Trial in Patients with Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Tirbanibulin Mesylate: A Technical Guide to G2/M Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirbanibulin mesylate is a novel, first-in-class topical drug approved for the treatment of actinic keratosis (AK) of the face and scalp.[1][2][3] AK is a common precancerous skin lesion characterized by the uncontrolled proliferation of atypical keratinocytes.[4][5] Tirbanibulin exerts potent anti-proliferative and anti-tumoral effects through a dual mechanism of action: it acts as a tubulin polymerization inhibitor and a disruptor of Src kinase signaling.[6][7][8][9] A primary consequence of its interaction with the cellular cytoskeleton is the induction of cell cycle arrest at the G2/M phase, which ultimately leads to apoptotic cell death in rapidly dividing cells.[4][7][10][11] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental validation of Tirbanibulin-induced G2/M arrest.
Core Mechanism of Action
Tirbanibulin's efficacy stems from its ability to interfere with two critical pathways involved in cell division and proliferation.
Inhibition of Tubulin Polymerization
The primary mechanism driving G2/M arrest is the disruption of microtubule dynamics.[1][2][7][12] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] During mitosis (the M phase of the cell cycle), microtubules form the mitotic spindle, a complex apparatus required for the precise segregation of chromosomes into daughter cells.[7]
Tirbanibulin binds directly to β-tubulin at or near the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules.[4][10][11] This disruption of the microtubule network prevents the formation of a functional mitotic spindle.[7] Consequently, the cell is unable to progress through mitosis, leading to a robust arrest in the G2/M phase of the cell cycle.[7][11]
A key characteristic of tirbanibulin is that its binding to tubulin is reversible.[4][11] This contrasts with other tubulin-binding agents like paclitaxel and vinblastine, whose irreversible binding can lead to significant toxicity.[4] The reversibility of tirbanibulin's action likely contributes to its favorable safety profile and the transient nature of local skin reactions observed in clinical trials.[1][2][4]
Disruption of Src Kinase Signaling
In addition to its effects on microtubules, tirbanibulin is also a non-ATP competitive inhibitor of Src family kinases (SFKs).[10][13] SFKs are non-receptor tyrosine kinases that play a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][10][13] The expression and activity of Src are often upregulated in precancerous lesions like actinic keratosis and in various cancers.[10][14]
By inhibiting Src signaling, tirbanibulin further suppresses downstream pathways that promote the growth and survival of neoplastic cells.[4][7] While tubulin inhibition is the direct cause of the G2/M block, the concurrent disruption of Src signaling contributes to the overall anti-proliferative and pro-apoptotic efficacy of the drug.[4][7][15]
Signaling Pathways and Molecular Events
The cellular response to tirbanibulin culminates in programmed cell death, initiated by the arrest at the G2/M checkpoint.
Pathway to G2/M Arrest and Apoptosis
The disruption of microtubule formation by tirbanibulin activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that chromosome segregation does not proceed until all chromosomes are correctly attached to the mitotic spindle. By preventing spindle formation, tirbanibulin causes a prolonged activation of the SAC.
This sustained arrest prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as Cyclin B1, for degradation. The persistence of the Cyclin B1/CDK1 complex maintains the cell in a mitotic state. However, prolonged arrest triggers intrinsic and extrinsic apoptotic pathways.[4][14] This is evidenced by the hyper-phosphorylation of the anti-apoptotic protein Bcl-2 and the cleavage and activation of caspases 8, 9, and 3, ultimately leading to programmed cell death.[4][5][16][17]
Caption: Signaling pathway of Tirbanibulin-induced G2/M arrest and apoptosis.
Src Kinase Inhibition Pathway
Tirbanibulin's disruption of the microtubule network can also indirectly interfere with Src intracellular trafficking and signaling. This leads to the downregulation of phosphorylated Src (p-Src) and its downstream targets, such as Focal Adhesion Kinase (FAK), which are involved in cell migration and proliferation.[4]
Caption: Simplified pathway of Tirbanibulin's inhibition of Src kinase signaling.
Quantitative Data from In-Vitro Studies
Multiple studies have quantified the effect of tirbanibulin on cell cycle distribution in various cell lines. The data consistently show a significant accumulation of cells in the G2/M phase following treatment.
| Cell Line | Tirbanibulin Concentration | Treatment Duration | Key Finding | Reference |
| HeLa | 44 nM (IC50) | 48 hours | Concentration-dependent increase in G2/M phase population. | [18] |
| A431 (cSCC) | Not specified | Not specified | Induced G2/M cell cycle arrest and apoptosis. | [12] |
| SCC-12 (cSCC) | Not specified | Not specified | Induced G2/M cell cycle arrest. | [12] |
| CCD-1106 KERTr (Keratinocytes) | 50 nM | 40 hours | Induced complete cell cycle arrest at the G2/M phase. | [4][14] |
| PC3-LN4 (Prostate Cancer) | Not specified | Not specified | Triggered apoptosis, confirmed by Annexin V staining. | [4][11] |
| Human Keratinocytes & Melanoma | ≤50 nM (GI50) | Not specified | Potent inhibition of cell growth. | [6] |
Experimental Protocols
The following sections detail standardized protocols for investigating tirbanibulin's effect on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer cells (HeLa), human epidermoid carcinoma cells (A431), or immortalized human keratinocytes (e.g., CCD-1106 KERTr) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare fresh stock solutions of this compound in DMSO.
-
Treat cells with the desired final concentrations of tirbanibulin (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Cycle Analysis via Flow Cytometry
This protocol is the gold standard for quantifying cell cycle distribution based on DNA content.[19][20]
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
-
Procedure:
-
Harvest Cells: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Fixation: While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix overnight or for at least 2 hours at -20°C.[18][19]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.[18]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19]
-
Analysis: Gate on single cells to exclude doublets and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT).[19]
-
References
- 1. Tirbanibulin 1% Ointment: The Mechanism of Action of a Novel Topical Therapy for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Tirbanibulin: review of its novel mechanism of action and how it fits into the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tirbanibulin | C26H29N3O3 | CID 23635314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-aging Effects of Tirbanibulin 1% Ointment: A Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Tirbanibulin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirbanibulin is a first-in-class dual-action inhibitor with potent anti-proliferative properties. It operates through a novel mechanism that involves the disruption of two key cellular components: the microtubule network and the Src kinase signaling pathway. By targeting tubulin polymerization and Src kinase activity, Tirbanibulin effectively induces cell cycle arrest and apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of Tirbanibulin's molecular targets, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Molecular Targets
Tirbanibulin exerts its pharmacological effects by engaging two distinct molecular targets critical for cell division, proliferation, and survival.
Tubulin
Tirbanibulin functions as a potent inhibitor of tubulin polymerization.[1][2] Unlike other tubulin-binding agents such as paclitaxel or vinca alkaloids, Tirbanibulin's binding is reversible.[3]
-
Binding Site : Cell-based experiments and structural analyses have revealed that Tirbanibulin binds to the colchicine-binding site on β-tubulin.[1][4]
-
Mechanism : By occupying this site, Tirbanibulin prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton is a primary driver of its anti-proliferative effects.[4]
Src Kinase
In addition to its effects on microtubules, Tirbanibulin is a non-ATP competitive inhibitor of Src kinase.[1][5] Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell migration, proliferation, and survival.[1][5]
-
Binding Site : Tirbanibulin targets the peptide substrate binding site of Src, which confers a degree of specificity and distinguishes it from ATP-competitive inhibitors.[1][6]
-
Mechanism : By blocking the substrate binding site, Tirbanibulin prevents the phosphorylation of downstream effector proteins, thereby disrupting Src-mediated signaling cascades.[1] It is also hypothesized that the inhibition of Src can contribute to the inhibitory effects on microtubule polymerization.[1]
Pharmacological Data
The potency of Tirbanibulin has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based growth inhibition studies.
Table 1: Inhibitory Concentration (IC50) Data
This table summarizes the concentration of Tirbanibulin required to inhibit the activity of its primary molecular targets by 50%.
| Target | Assay Type | IC50 Value | Reference(s) |
| Src Kinase | Kinase Inhibition Assay | 25 nM | [7] |
| Tubulin Polymerization | Cellular Assay (no plasma) | ~125 nM | [1] |
| Tubulin Polymerization | Cellular Assay (+ plasma) | ~500 nM | [1] |
Table 2: Growth Inhibition (GI50) Data in Cancer Cell Lines
This table presents the concentration of Tirbanibulin required to inhibit the growth of various cancer cell lines by 50%.
| Cell Line | Cancer Type | GI50 Value | Reference(s) |
| Huh7 | Hepatocellular Carcinoma | 9 nM | [5][8] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 nM | [5][8] |
| Hep3B | Hepatocellular Carcinoma | 26 nM | [5][8] |
| HepG2 | Hepatocellular Carcinoma | 60 nM | [5][8] |
| NIH3T3/c-Src527F | Engineered Murine Fibroblast | 23 nM | [8] |
| SYF/c-Src527F | Engineered Murine Fibroblast | 39 nM | [8] |
| HeLa | Cervical Cancer | 44 nM | [3] |
Mechanism of Action & Signaling Pathways
The dual inhibition of tubulin and Src kinase by Tirbanibulin culminates in cell cycle arrest and apoptosis, primarily through the pathways illustrated below.
Figure 1: Dual mechanism of action of Tirbanibulin.
Disruption of the microtubule network directly leads to an arrest of the cell cycle in the G2/M phase, a hallmark characteristic of microtubule-targeting agents.[3] This mitotic arrest subsequently triggers programmed cell death (apoptosis).[2][9] Concurrently, the inhibition of Src kinase disrupts signaling pathways essential for cell proliferation, survival, and migration, further contributing to the drug's anti-neoplastic activity.
Figure 2: Key signaling pathways affected by Tirbanibulin.
Key Experimental Protocols
The characterization of Tirbanibulin's activity relies on several key in vitro assays. Provided below are detailed, representative protocols for these experiments.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Figure 3: Experimental workflow for the tubulin polymerization assay.
Methodology:
-
Reagent Preparation : Thaw purified bovine or porcine tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 1x polymerization buffer containing 1 mM GTP (PB-GTP).[10][11]
-
Compound Dilution : Prepare serial dilutions of Tirbanibulin Mesylate in 1x PB-GTP. Prepare control compounds such as nocodazole (inhibitor) and paclitaxel (stabilizer) at appropriate concentrations (e.g., 10 µM), and a vehicle control (e.g., DMSO).[4]
-
Reaction Assembly : On ice, add tubulin to 1x PB-GTP to a final concentration of ~2 mg/mL (~20 µM). In a pre-chilled 96-well plate, add the tubulin solution to wells containing the diluted test compounds or controls.[10][11]
-
Measurement : Immediately transfer the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 or 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[4][12]
-
Data Analysis : Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Src Kinase Activity Assay (Luminescence-Based)
This assay quantifies Src kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.
Methodology:
-
Reagent Preparation : Dilute recombinant active Src kinase, a specific peptide substrate (e.g., Poly(Glu,Tyr 4:1)), and ATP to their optimal concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).[13][14]
-
Inhibitor Preparation : Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
Kinase Reaction : In a 384-well or 96-well opaque plate, add the Src kinase, peptide substrate, and Tirbanibulin (or vehicle control). Initiate the reaction by adding ATP.[13]
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[14]
-
ATP Detection : Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent converts ADP back to ATP and then uses luciferase to generate a light signal proportional to the amount of ADP formed (and thus, kinase activity).[13]
-
Measurement : After a brief incubation (30-40 minutes), measure the luminescence using a plate reader.[13]
-
Data Analysis : A decrease in kinase activity results in less ATP consumption and therefore a lower luminescent signal. Plot the signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Tirbanibulin on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Plating : Seed cells (e.g., HeLa, Huh7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment : Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.[8]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization : During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals. Carefully remove the media and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI50 value.
Immunofluorescence Staining of Microtubules
This microscopy-based technique is used to visualize the disruptive effect of Tirbanibulin on the cellular microtubule network.
Methodology:
-
Cell Culture and Treatment : Grow cells on sterile glass coverslips. Treat with Tirbanibulin at various concentrations for a defined period (e.g., 6-18 hours).[11]
-
Fixation : Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 4-10 minutes at -20°C, or 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17][18]
-
Permeabilization : If using a non-methanol fixative, permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-20 minutes to allow antibodies to enter the cell.[18][19]
-
Blocking : Incubate the cells in a blocking solution (e.g., 1-3% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[17][19]
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin (e.g., diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[11][17]
-
Secondary Antibody Incubation : After washing with PBS, incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI may be included.[11]
-
Mounting and Imaging : Wash the coverslips again, mount them onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by depolymerization and diffuse tubulin staining, will be evident in Tirbanibulin-treated cells compared to the well-defined filamentous network in control cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Kinase activity assays Src and CK2 [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. ptglab.com [ptglab.com]
An In-depth Technical Guide to the Tirbanibulin Mesylate Binding Site on β-Tubulin
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed examination of the molecular interactions between Tirbanibulin mesylate and its target, β-tubulin. It consolidates key quantitative data, outlines detailed experimental methodologies used for its characterization, and illustrates the associated biochemical pathways and experimental workflows.
Executive Summary
Tirbanibulin is a novel microtubule inhibitor approved for the topical treatment of actinic keratosis. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cells. Extensive research has demonstrated that Tirbanibulin exerts its potent anti-proliferative effects by directly binding to β-tubulin, a subunit of the microtubule heterodimer. Structural and biochemical studies have precisely identified its binding location as the colchicine-binding site. A key characteristic of this interaction is its reversibility, which is believed to contribute to Tirbanibulin's favorable safety profile compared to other irreversibly binding tubulin inhibitors[1][2]. This guide synthesizes the pivotal findings that define our current understanding of this drug-target interaction.
Quantitative Data: Binding Affinity and Cellular Potency
The interaction of Tirbanibulin with tubulin and its subsequent effect on cancer cell lines have been quantified through various assays. The data highlights a high-affinity interaction and potent anti-proliferative activity.
| Parameter | Molecule | Value | Assay | Cell Line / System | Reference |
| Dissociation Constant (Kd) | Tirbanibulin (KXO1) | 1.26 ± 0.27 µM | Tryptophan Fluorescence Decrease | Purified Tubulin | [3] |
| Dissociation Constant (Kd) | Colchicine | 13.3 ± 3.30 µM | Tryptophan Fluorescence Decrease | Purified Tubulin | [3] |
| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 44 nM | CCK-8 Proliferation Assay | HeLa (Cervical Cancer) | [1] |
| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 30.26 nM (at 72h) | MTT Proliferation Assay | A431 (Squamous Cell Carcinoma) | [4] |
| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 24.32 nM (at 72h) | MTT Proliferation Assay | SCC-12 (Squamous Cell Carcinoma) | [4] |
Table 1: Summary of quantitative data for Tirbanibulin's binding affinity and anti-proliferative potency.
Molecular Mechanism of Action
Tirbanibulin's primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization[2][5]. This disruption of the microtubule network prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, rapidly dividing cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death)[1][2]. In addition to its direct effect on tubulin, Tirbanibulin has also been shown to disrupt Src kinase signaling, a pathway involved in cell proliferation and survival, further contributing to its anti-tumor effects[5][6].
References
- 1. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization Systems for the High-Resolution Structural Analysis of Tubulin–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nextstepsinderm.com [nextstepsinderm.com]
Methodological & Application
Tirbanibulin Mesylate: In Vitro Cell Proliferation Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirbanibulin mesylate is a novel, potent, first-in-class dual inhibitor of Src kinase and tubulin polymerization. It exerts anti-proliferative effects by disrupting microtubule dynamics and interfering with key signaling pathways involved in cell growth and survival.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound on cell proliferation using standard colorimetric (MTT) and chemiluminescent (BrdU) assays. The provided methodologies are intended to guide researchers in the accurate and reproducible evaluation of Tirbanibulin's cytostatic and cytotoxic effects on various cancer cell lines.
Introduction
This compound has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[2][3] Its unique dual mechanism of action makes it a compelling candidate for cancer therapy. Tirbanibulin binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization, which in turn disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4] Concurrently, as a non-ATP competitive inhibitor, it targets the peptide substrate binding site of Src kinase, a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[5][6] The in vitro assessment of cell proliferation is a critical first step in evaluating the anti-cancer potential of compounds like this compound. This document outlines detailed protocols for two widely accepted assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU assay, which quantifies DNA synthesis during cell division.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values obtained from in vitro cell proliferation assays.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| A431 | Cutaneous Squamous Cell Carcinoma | 72 | 30.26 |
| SCC-12 | Cutaneous Squamous Cell Carcinoma | 72 | 24.32 |
| NHEK | Normal Human Epidermal Keratinocytes | 72 | >100 |
| Data sourced from a study by Tirbanibulin's effects on squamous cell carcinoma cells.[5] |
Table 2: IC50/GI50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50/IC50 (nM) |
| c-Src527F/NIH3T3 | Engineered cell line | Not Specified | 13 (GI50) |
| HT29 | Colon Cancer | Not Specified | 23 (GI50) |
| HeLa | Cervical Cancer | CCK-8 | 44 (IC50) |
| Data for c-Src527F/NIH3T3 and HT29 is from a study on Tirbanibulin's approval. Data for HeLa cells is from a study on Tirbanibulin derivatives.[7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent or suspension cells.[1][2][4]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay Protocol
This protocol outlines the detection of newly synthesized DNA as a marker of cell proliferation using a BrdU incorporation assay, based on standard methodologies.[3][6][8][9]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate solution (e.g., TMB for HRP-conjugated antibody)
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound for the desired duration (e.g., 48 or 72 hours).
-
-
BrdU Labeling:
-
After the drug treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of the diluted anti-BrdU antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm.
-
If using a fluorescently-conjugated antibody, add an appropriate mounting medium and visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
For the colorimetric assay, subtract the blank readings and calculate the percentage of proliferation relative to the vehicle control.
-
For the fluorescence assay, quantify the number of BrdU-positive cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing Tirbanibulin's anti-proliferative effects.
Caption: Dual inhibitory mechanism of this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchhub.com [researchhub.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Tirbanibulin Mesylate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Tirbanibulin, also known as KX2-391, is a novel compound with a dual mechanism of action, making it a subject of significant interest in oncology research.[1] It functions as both a tubulin polymerization inhibitor and a non–ATP-competitive inhibitor of Src kinase signaling.[1][2] This dual activity disrupts key cellular processes involved in cancer cell proliferation, survival, and migration.[1] By inhibiting tubulin polymerization, Tirbanibulin arrests the cell cycle in the G2/M phase, while its inhibition of the Src kinase pathway interferes with signals that promote cell growth and metastasis.[1][3][4] These actions ultimately lead to apoptosis (programmed cell death) in rapidly dividing cells.[3]
These application notes provide an overview of Tirbanibulin's effects on various cancer cell lines and detailed protocols for its use in in-vitro experiments.
Data Presentation: In-Vitro Efficacy
Tirbanibulin has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values typically in the low nanomolar range.
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |
| Huh7 | Hepatocellular Carcinoma | GI₅₀ | 9 | [5][6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | GI₅₀ | 13 | [5][6] |
| Hep3B | Hepatocellular Carcinoma | GI₅₀ | 26 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | GI₅₀ | 60 | [5][6] |
| NIH3T3/c-Src527F | Engineered Src-driven | GI₅₀ | 23 | [5][6] |
| SYF/c-Src527F | Engineered Src-driven | GI₅₀ | 39 | [5][6] |
| A431 | Squamous Cell Carcinoma | IC₅₀ (72h) | 30.26 | [7] |
| SCC-12 | Squamous Cell Carcinoma | IC₅₀ (72h) | 24.32 | [7] |
Mechanism of Action: Signaling Pathway
Tirbanibulin's anti-tumor activity stems from its ability to simultaneously disrupt the cytoskeleton and key proto-oncogenic signaling pathways. It binds to tubulin, preventing the formation of microtubules necessary for mitotic spindle formation, and also targets the peptide substrate site of Src kinase.[1][5] This leads to cell cycle arrest, upregulation of p53, and apoptosis induction via caspase-3 stimulation and PARP cleavage.[2]
Caption: Dual mechanism of Tirbanibulin targeting tubulin and Src kinase.
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper dissolution and storage are critical for maintaining the compound's activity.
-
Reagent: this compound powder.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in high-purity DMSO.
-
Sonication may be required to ensure complete dissolution.[6][8]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (within one week).[8]
-
For cell-based experiments, dilute the stock solution in a suitable culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]
-
2. Cell Viability / Proliferation Assay (MTT-based)
This protocol is used to determine the cytotoxic or cytostatic effects of Tirbanibulin and to calculate the GI₅₀/IC₅₀ values.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Tirbanibulin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Tirbanibulin (e.g., ranging from 0.1 nM to 1000 nM). Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Tirbanibulin concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Tirbanibulin on cell cycle distribution, specifically to detect the G2/M arrest.[4]
-
Materials: 6-well plates, cancer cell lines, complete culture medium, this compound, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.
-
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with Tirbanibulin at relevant concentrations (e.g., 1x and 5x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control to identify G2/M arrest.
-
Experimental Workflow Visualization
The general workflow for evaluating Tirbanibulin in vitro involves a series of sequential assays to characterize its biological effects on cancer cells.
Caption: Standard in-vitro workflow for testing Tirbanibulin on cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tirbanibulin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | Microtubule Associated | TargetMol [targetmol.com]
- 7. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
Application of Tirbanibulin Mesylate in Squamous Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tirbanibulin mesylate, a novel microtubule and Src kinase inhibitor, has demonstrated significant potential in the research and treatment of squamous cell carcinoma (SCC). Originally approved for the topical treatment of actinic keratosis, a precursor to SCC, its mechanism of action and observed efficacy in preclinical and limited clinical settings suggest a broader applicability for SCC.[1][2] This document provides a comprehensive overview of its application in SCC research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Tirbanibulin exerts its anti-tumor effects through a dual mechanism of action.[1] It primarily acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network.[2] This disruption results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[2][3] Secondly, tirbanibulin is reported to inhibit Src kinase signaling pathways, which are crucial for various cellular processes such as proliferation, survival, and migration of cancer cells.[4][5] However, recent studies in cutaneous SCC (cSCC) cell lines suggest that the anti-tumor effects are predominantly mediated by the dysregulation of β-tubulin-polymerization, with a less significant role for Src signaling interference in these specific cell lines.[2]
Key Research Findings:
-
Inhibition of Proliferation: Tirbanibulin has been shown to significantly reduce the proliferation of SCC cell lines in a dose-dependent manner.[2]
-
Induction of Apoptosis: The compound effectively induces apoptosis in SCC cells.[2]
-
Inhibition of Migration: Tirbanibulin has been observed to inhibit the migration of cSCC cell lines.[2]
-
Cell Cycle Arrest: Treatment with tirbanibulin leads to a G2/M phase cell cycle arrest in cSCC cells.[2]
-
In Vivo Efficacy: While extensive in vivo data for SCC is still emerging, oral application of tirbanibulin has been shown to reduce tumor weight and frequency in other cancer models, an effect attributed to inhibited proliferation and increased apoptosis.[2] Case reports have also documented the complete resolution of SCC lesions after topical application of tirbanibulin.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on squamous cell carcinoma cell lines.
Table 1: IC50 Values of Tirbanibulin in cSCC Cell Lines after 72 hours of Stimulation
| Cell Line | IC50 (nM) |
| A431 | 30.26[2] |
| SCC-12 | 24.32[2] |
Table 2: Summary of In Vitro Effects of Tirbanibulin on cSCC Cell Lines (A431 & SCC-12)
| Experiment | Cell Line | Concentration(s) | Duration | Key Findings |
| Proliferation Assay (MTT) | A431, SCC-12 | Dose-dependent | 48h / 72h | Significant inhibition of proliferation.[2] |
| Migration Assay (Scratch Test) | A431 | 50 nM / 100 nM | 24h | Significant reduction in migration.[2] |
| SCC-12 | 100 nM | 24h | Significant reduction in migration.[2] | |
| Apoptosis Assay (Flow Cytometry) | A431 | 100 nM | 24h | Significant induction of apoptosis.[2] |
| SCC-12 | 100 nM | 48h | No significant induction of apoptosis.[2] | |
| Cell Cycle Analysis (Flow Cytometry) | A431 | 50 nM / 100 nM | 24h | Induction of G2/M cell cycle arrest.[2] |
| SCC-12 | 50 nM / 100 nM | 48h | Induction of G2/M cell cycle arrest.[2] |
Table 3: Clinical Observations of Topical Tirbanibulin in SCC
| Study Type | Number of Patients/Lesions | Treatment Regimen | Outcome |
| Case Series | 7 (6 SCC, 1 SCCIS) | Monthly courses of 1% ointment for 5 consecutive nights | 6 out of 7 lesions eradicated histologically.[1] |
| Case Report | 1 (Periungual SCC) | 1% ointment for 5 consecutive days | Complete resolution.[5] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on tirbanibulin's effects on cSCC cell lines.[2]
a. Materials:
-
SCC cell lines (e.g., A431, SCC-12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of tirbanibulin in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of tirbanibulin or vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Scratch Assay)
This protocol is based on a methodology used to assess the effect of tirbanibulin on cSCC cell migration.[2]
a. Materials:
-
SCC cell lines (e.g., A431, SCC-12)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
1000 µL pipette tip
-
Microscope with a camera
b. Protocol:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a vertical scratch in the cell monolayer using a sterile 1000 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing tirbanibulin (e.g., 50 nM, 100 nM) or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Capture images of the same scratch area at 24 hours.
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the steps for analyzing apoptosis and cell cycle distribution following tirbanibulin treatment.[2]
a. Materials:
-
SCC cell lines (e.g., A431, SCC-12)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
7-AAD (7-Aminoactinomycin D) for cell cycle analysis
-
Ice-cold 70% ethanol
-
Flow cytometer
b. Protocol for Apoptosis:
-
Seed cells in 6-well plates and treat with tirbanibulin (e.g., 100 nM) or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
c. Protocol for Cell Cycle:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., 7-AAD or PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Src Signaling
This protocol provides a general framework for assessing the phosphorylation status of Src and its downstream targets.[4]
a. Materials:
-
SCC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
-
Western blot imaging system
b. Protocol:
-
Treat cells with tirbanibulin at various concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Dual mechanism of action of this compound in SCC.
Caption: General workflow for in vitro evaluation of Tirbanibulin in SCC.
References
- 1. Real-world experience with histological confirmation of clinical response of squamous cell carcinoma to topical tirbanibulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tirbanibulin Mesylate in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirbanibulin mesylate, a first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling, is an emerging therapeutic agent with demonstrated efficacy in the treatment of actinic keratosis (AK).[1][2][3] Its unique mechanism of action, which induces apoptosis in rapidly dividing cells, presents a compelling rationale for its investigation in combination with other therapeutic modalities to enhance anti-cancer efficacy and overcome potential resistance mechanisms.[1][4] These application notes provide a comprehensive overview of preclinical study designs for evaluating this compound in combination therapies.
Mechanism of Action: Tirbanibulin exerts its anti-proliferative effects through two primary pathways:
-
Tubulin Polymerization Inhibition: By binding to a novel site on the α-β tubulin heterodimer, Tirbanibulin disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5]
-
Src Kinase Signaling Disruption: Tirbanibulin indirectly downregulates Src kinase signaling, a pathway often upregulated in cancer and implicated in cell proliferation, migration, and survival.[1][2]
This dual mechanism suggests potential synergistic effects when combined with agents that target different cellular processes, such as DNA replication, immune responses, or other signaling pathways.
Preclinical Combination Therapy Studies: Rationale and Design
The following sections outline the rationale and proposed experimental designs for investigating this compound in combination with other cancer therapies in preclinical settings.
Combination with Chemotherapy (e.g., 5-Fluorouracil)
Rationale: 5-Fluorouracil (5-FU) is a commonly used topical chemotherapy for AK that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[6] Combining Tirbanibulin's mitotic inhibition with 5-FU's S-phase inhibition could lead to a more comprehensive blockade of the cell cycle and enhanced cancer cell killing.
Experimental Workflow:
Combination with Immunotherapy (e.g., Anti-PD-1)
Rationale: Preclinical studies have shown that other tubulin inhibitors and Src kinase inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[7] Tirbanibulin may promote an inflammatory response, potentially increasing T-cell infiltration and synergizing with anti-PD-1 therapy.
Experimental Workflow:
Combination with Cryotherapy
Rationale: Cryotherapy is a lesion-directed therapy that induces cell death through freezing. A sequential treatment approach, where cryotherapy is followed by a field treatment with Tirbanibulin, has shown promise in clinical settings for actinic keratosis.[8][9] This combination aims to eliminate both visible lesions and subclinical dysplasia in the surrounding field.
Experimental Workflow:
Data Presentation
Quantitative data from preclinical combination studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example of In Vitro Synergy Data Presentation
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (in Combination) | Combination Index (CI) | Synergy/Antagonism |
| A431 | Tirbanibulin + 5-FU | [IC50 of Tirbanibulin] | [IC50 of Tirbanibulin with 5-FU] | [CI value] | [Synergistic/Additive/Antagonistic] |
| 5-FU + Tirbanibulin | [IC50 of 5-FU] | [IC50 of 5-FU with Tirbanibulin] | |||
| SCC-12 | Tirbanibulin + 5-FU | [IC50 of Tirbanibulin] | [IC50 of Tirbanibulin with 5-FU] | [CI value] | [Synergistic/Additive/Antagonistic] |
| 5-FU + Tirbanibulin | [IC50 of 5-FU] | [IC50 of 5-FU with Tirbanibulin] |
Table 2: Example of In Vivo Efficacy Data Presentation
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle | [Mean ± SEM] | - | [Mean ± SEM] |
| Tirbanibulin | [Mean ± SEM] | [TGI %] | [Mean ± SEM] |
| Combination Agent | [Mean ± SEM] | [TGI %] | [Mean ± SEM] |
| Tirbanibulin + Combination Agent | [Mean ± SEM] | [TGI %] | [Mean ± SEM] |
Experimental Protocols
In Vitro Cell Viability Assay for Drug Combination
Objective: To determine the synergistic, additive, or antagonistic effects of Tirbanibulin in combination with another therapeutic agent on the proliferation of skin cancer cell lines.
Materials:
-
Skin cancer cell lines (e.g., A431, SCC-12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., 5-Fluorouracil)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Single-Agent Titration: To determine the IC50 of each drug, treat cells with a serial dilution of Tirbanibulin and the combination agent separately for 48-72 hours.
-
Combination Treatment: Based on the single-agent IC50 values, prepare a dose-response matrix with varying concentrations of both drugs. Treat the cells with the drug combinations for 48-72 hours.
-
Cell Viability Assessment: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of Tirbanibulin in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human skin cancer cell line (e.g., A431)
-
This compound formulation (topical or systemic)
-
Combination agent formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer treatments as per the study design. For topical administration of Tirbanibulin, apply a defined amount of ointment to the tumor area for a specified duration.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Excise tumors for downstream analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or Western blotting for signaling pathway analysis.
Signaling Pathway Diagrams
References
- 1. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Cancerization Treatment with Tirbanibulin 1% Ointment: Results in Real-world Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNCCN 360 - Advanced Skin Cancers - Topical Tirbanibulin Under Study for the Treatment of Actinic Keratosis [jnccn360.org]
- 4. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Therapeutic inhibition of the SRC-kinase HCK facilitates T cell tumor infiltration and improves response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world experience with tirbanibulin 1% ointment for the treatment of nonmelanoma skin cancer following cryotherapy: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Therapy Boosts AK Clearance in Transplant Recipients [medscape.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes: Tirbanibulin Mesylate in Microtubule Dynamics Research
Introduction
Tirbanibulin is a novel, potent, and reversible inhibitor of tubulin polymerization.[1][2] It acts as a microtubule-targeting agent (MTA) with a dual mechanism of action, also inhibiting Src kinase signaling.[3][4][5] Approved for the topical treatment of actinic keratosis (AK), its unique properties make it a valuable tool for researchers studying microtubule dynamics, cell cycle regulation, and apoptosis.[4][6][7] Unlike classic MTAs such as colchicine, paclitaxel, or vinblastine, Tirbanibulin's reversible binding to tubulin may result in lower cytotoxicity, offering a distinct advantage for studying the transient effects of microtubule disruption.[1]
Mechanism of Action
Tirbanibulin exerts its primary anti-proliferative effects by directly interacting with the microtubule cytoskeleton. Key aspects of its mechanism include:
-
Tubulin Polymerization Inhibition: Tirbanibulin binds to the colchicine-binding site on β-tubulin, although some studies suggest a novel binding site on the α-β tubulin heterodimer.[1][8] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[6][7]
-
Src Kinase Signaling Disruption: Tirbanibulin is also a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate-binding site.[3] This disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.[1][3] It is not yet definitively clear if the effects on Src signaling are a direct result of binding or secondary to microtubule network disruption.[8]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics, which are essential for mitotic spindle formation, leads to a cell cycle arrest in the G2/M phase.[3][8][9] Prolonged arrest triggers programmed cell death (apoptosis) through the activation of both intrinsic and extrinsic pathways, involving caspases 3, 8, and 9.[4][8]
This dual-action mechanism makes Tirbanibulin a versatile agent for investigating the interplay between the cytoskeleton and key signaling pathways in cell proliferation and survival.
Signaling Pathway of Tirbanibulin
Caption: Tirbanibulin's dual mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to Tirbanibulin's activity from preclinical and clinical studies.
Table 1: In Vitro Activity of Tirbanibulin
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| HeLa | Antiproliferative | IC₅₀ | 44 nM | [9] |
| Various Cancer Lines | Src Signaling | - | Significant downregulation of phospho-Src (p-Src) | [8] |
| HT-29 (Colon Cancer) | Apoptosis Induction | - | Activation of caspases 3, 8, and 9 | [8] |
| HeLa | Cell Cycle | G2/M Arrest | Concentration-dependent increase | [9] |
| PC3, CCD-1106 KERTr | Microtubule Disruption | - | Observed at 100 nM and 200 nM |[1] |
Table 2: Clinical Efficacy of Tirbanibulin 1% Ointment for Actinic Keratosis (Day 57)
| Clinical Trial | Endpoint | Tirbanibulin Group | Vehicle (Placebo) Group | P-value | Reference |
|---|---|---|---|---|---|
| KX01-AK-003 | Complete (100%) Clearance | 44% | 5% | <0.0001 | [1][10] |
| Partial (≥75%) Clearance | 68% | 16% | <0.0001 | [1][11] | |
| KX01-AK-004 | Complete (100%) Clearance | 54% | 13% | <0.0001 | [1][10] |
| | Partial (≥75%) Clearance | 76% | 20% | <0.0001 |[1][11] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of Tirbanibulin on microtubule dynamics and related cellular processes.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Tirbanibulin on the assembly of purified tubulin into microtubules by monitoring changes in light absorbance.
Materials:
-
Tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Tirbanibulin Mesylate
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for inhibition)
-
DMSO (vehicle control)
-
96-well, half-area, UV-transparent microplates
-
Temperature-controlled spectrophotometer/plate reader (340 nm)
Methodology:
-
Reagent Preparation:
-
Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare 100X stock solutions of Tirbanibulin, Paclitaxel, and Nocodazole in DMSO. Dilute further in G-PEM to create 10X working solutions.
-
-
Assay Setup:
-
On ice, add 5 µL of 10X compound solution (Tirbanibulin, controls) or vehicle (G-PEM with DMSO) to designated wells of a pre-chilled 96-well plate.
-
Add 45 µL of the cold tubulin solution to each well.
-
Initiate polymerization by adding 2.5 µL of 10 mM GTP and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot absorbance (OD 340 nm) versus time. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Compare the polymerization curves of Tirbanibulin-treated samples to the vehicle control. Nocodazole should inhibit the absorbance increase, while Paclitaxel should enhance it.
-
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubule Networks
This protocol allows for the direct visualization of microtubule network disruption within cells following treatment with Tirbanibulin.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining.
Materials:
-
HeLa or other suitable adherent cell line
-
DMEM with 10% FBS
-
Glass coverslips in a 24-well plate
-
This compound, DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Methodology:
-
Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with desired concentrations of Tirbanibulin (e.g., 100-200 nM) or DMSO vehicle control for the desired time (e.g., 2-24 hours).[1]
-
Fixation:
-
Aspirate the media and wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization & Blocking:
-
Incubate with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Incubate with Blocking Buffer for 30 minutes to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the organized microtubule filaments in control cells to the disrupted, fragmented appearance in Tirbanibulin-treated cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the proportion of cells in different phases of the cell cycle, allowing for the measurement of G2/M arrest induced by Tirbanibulin.
Materials:
-
Suspension or adherent cells
-
RPMI-1640 with 10% FBS
-
This compound, DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed 1x10⁶ cells in 6-well plates and allow to adhere overnight. Treat with various concentrations of Tirbanibulin or DMSO for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content (PI fluorescence).
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in Tirbanibulin-treated cells compared to the control indicates cell cycle arrest.[12]
References
- 1. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tirbanibulin - Wikipedia [en.wikipedia.org]
- 5. Real-World Efficacy of Tirbanibulin in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Tirbanibulin 1% Ointment: The Mechanism of Action of a Novel Topical Therapy for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Almirall announces FDA approval of Klisyri® (tirbanibulin), a new innovative topical treatment for actinic keratosis | Almirall [almirall.com]
- 11. Almirall announces New England Journal of Medicine publication of Phase III data demonstrating efficacy and safety of Klisyri (tirbanibulin) | Almirall [almirall.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Tirbanibulin Mesylate Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tirbanibulin mesylate is a novel, first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face and scalp.[1] It functions as a potent anti-proliferative and pro-apoptotic agent with a dual mechanism of action: inhibition of tubulin polymerization and disruption of Src kinase signaling.[2][3] This unique mechanism leads to cell cycle arrest and subsequent apoptotic cell death in the rapidly dividing dysplastic keratinocytes that characterize AK lesions.[4][5]
In vivo imaging provides a powerful, non-invasive toolkit for elucidating the pharmacodynamic effects of Tirbanibulin in preclinical models. By visualizing and quantifying key biological events such as apoptosis and cell proliferation in real-time, researchers can gain critical insights into the drug's efficacy, establish dose-response relationships, and identify biomarkers of treatment response. These application notes provide detailed protocols for imaging the primary in vivo effects of this compound.
Mechanism of Action: A Dual-Inhibition Pathway
Tirbanibulin exerts its therapeutic effect through two primary mechanisms. Firstly, it binds to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase.[3] Secondly, Tirbanibulin disrupts Src kinase signaling, a pathway often upregulated in AK and squamous cell carcinoma that is critical for cell proliferation and survival.[2][4] The culmination of these actions is the induction of both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death of the targeted hyperproliferative cells.[4][6]
Quantitative Data Summary
The efficacy of Tirbanibulin has been demonstrated in numerous preclinical and clinical studies. Quantitative data from these trials provide clear benchmarks for treatment success.
Table 1: Clinical Efficacy of Tirbanibulin 1% Ointment in Treating Actinic Keratosis
| Study Phase | Treatment Regimen | Assessment Timepoint | Complete Clearance Rate (Patients) | Partial Clearance Rate (Patients, ≥75%) | Reference(s) |
| Phase 2 | Once daily for 5 days (Face/Scalp) | Day 57 | 43% | Not Reported | [2][7] |
| Phase 3 (Study 1) | Once daily for 5 days (Face/Scalp) | Day 57 | 44% vs 5% (Vehicle) | Achieved | [8] |
| Phase 3 (Study 2) | Once daily for 5 days (Face/Scalp) | Day 57 | 54% vs 13% (Vehicle) | Achieved | [8] |
| Real-World Study | Once daily for 5 days (Face/Scalp) | T2 (Follow-up) | 51% (of lesions) | 73% (of lesions) | [9] |
| Italian Multicenter Study | Once daily for 5 days | Follow-up | 88.8% (Satisfactory Response*) | (Included in Satisfactory Response) | [10] |
*Satisfactory response was defined as complete (100%) or partial (≥75%) clearance.
Table 2: Key In Vivo Preclinical Findings for Tirbanibulin
| Animal Model | Treatment | Key Finding | Method of Quantification | Reference(s) |
| Triple-Negative Breast Cancer Mouse Xenograft | Tirbanibulin | Significantly delayed tumor growth | Tumor Volume Measurement | [4] |
| Triple-Negative Breast Cancer Mouse Xenograft | Tirbanibulin | Reduced tumor cell proliferation | Immunohistochemical staining for Ki-67 | [4] |
| Triple-Negative Breast Cancer Mouse Xenograft | Tirbanibulin | Significantly increased apoptotic cells | TUNEL Assay | [4] |
Application Note 1: In Vivo Imaging of Apoptosis Induction
Principle: A primary mechanism of Tirbanibulin is the induction of apoptosis in hyperproliferative keratinocytes.[4] Non-invasive imaging of apoptosis can serve as a direct pharmacodynamic biomarker of drug activity. This protocol utilizes fluorescently-labeled Annexin V, a protein that binds with high affinity to phosphatidylserine (PS). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for detection by exogenous imaging agents.
Protocol: Optical Imaging of Apoptosis with Annexin V-Fluorochrome
This protocol is designed for a UV-B-induced AK mouse model.[1][5]
1. Animal Model Preparation:
-
Induce AK lesions on the dorsal skin of SKH-1 hairless mice via chronic UV-B exposure. This process can take several weeks to months to develop lesions of appropriate severity.[11]
-
Once lesions are established, randomize mice into treatment and vehicle control groups.
2. Tirbanibulin Administration:
-
Topically apply Tirbanibulin ointment (1%) or a vehicle control to the designated treatment area (e.g., 25 cm²) once daily for 5 consecutive days.
3. Imaging Probe Preparation and Injection:
-
Reconstitute a near-infrared (NIR) fluorescently-labeled Annexin V probe (e.g., Annexin V-IRDye 800CW) according to the manufacturer's instructions.
-
At a designated time point post-treatment (e.g., 24 hours after the final dose), administer the Annexin V probe via intravenous (tail vein) injection. The typical dose ranges from 1-10 nmol per mouse.
4. In Vivo Optical Imaging:
-
Anesthetize the mice using isoflurane (2% isoflurane in 100% oxygen).
-
Allow 2-4 hours for the probe to circulate and accumulate at the target sites.
-
Place the mouse in a suitable small animal optical imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen fluorochrome (e.g., ~780 nm excitation / ~800 nm emission for IRDye 800CW).
5. Data Analysis:
-
Using the system's analysis software, draw Regions of Interest (ROIs) over the treated AK lesions and a contralateral, untreated skin area for background correction.
-
Quantify the fluorescence signal intensity (e.g., in Radiant Efficiency) within each ROI.
-
Compare the mean signal intensity from the Tirbanibulin-treated group to the vehicle-treated group. A statistically significant increase in fluorescence in the treated lesions indicates apoptosis induction.
Application Note 2: In Vivo Imaging of Anti-Proliferative Effects
Principle: Tirbanibulin's anti-proliferative activity is a key component of its therapeutic effect.[4] This can be visualized and quantified in vivo using Positron Emission Tomography (PET) with the radiotracer 3’-deoxy-3’-[¹⁸F]fluorothymidine ([¹⁸F]-FLT). [¹⁸F]-FLT is a thymidine analog taken up by dividing cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.[4][9] The resulting [¹⁸F]-FLT-monophosphate is trapped intracellularly, allowing PET imaging to measure the rate of cell proliferation. [¹⁸F]-FLT uptake has been shown to correlate well with ex vivo Ki-67 staining.[4][12]
Protocol: [¹⁸F]-FLT PET/CT Imaging of Cellular Proliferation
1. Animal Model and Treatment:
-
Utilize a relevant preclinical model, such as the UV-B-induced AK mouse model or a cutaneous squamous cell carcinoma xenograft model.
-
Administer Tirbanibulin or vehicle control as described in the previous protocol. Baseline (pre-treatment) scans can be performed for longitudinal studies.
2. Radiotracer Administration:
-
At the desired endpoint (e.g., after the 5-day treatment course), administer ~5-10 MBq of [¹⁸F]-FLT to each mouse via intravenous (tail vein) injection.
-
Allow for a 60-minute uptake period. During this time, the mouse should be kept warm to maintain normal physiology.
3. PET/CT Imaging:
-
Anesthetize the mouse with isoflurane.
-
Position the animal on the scanner bed of a small animal PET/CT system.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Immediately following the CT, acquire a static PET scan for 10-20 minutes.
4. Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using an appropriate algorithm (e.g., OSEM3D). The images should be corrected for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Using analysis software, draw 3D Volumes of Interest (VOIs) over the AK lesions, guided by the anatomical CT images.
-
Calculate the radiotracer uptake within the VOIs, typically expressed as the Standardized Uptake Value (SUV). The SUV is calculated as: (mean activity in VOI [MBq/mL]) / (injected dose [MBq] / body weight [g]).
-
Compare the mean SUV (SUVmean) or maximum SUV (SUVmax) in the lesions of Tirbanibulin-treated animals versus the vehicle control group. A significant reduction in [¹⁸F]-FLT uptake indicates an anti-proliferative effect.
Application Note 3: Advanced Imaging of Target Engagement
Principle: Beyond downstream effects like apoptosis and proliferation, advanced imaging techniques can visualize Tirbanibulin's direct engagement with its molecular targets.
-
A) Microtubule Dynamics: The primary effect of Tirbanibulin is the disruption of microtubule polymerization. This can be directly imaged in transgenic mice expressing fluorescently-tagged microtubule end-binding proteins (e.g., EB3-YFP).[6] Treatment with Tirbanibulin would be expected to decrease the number and speed of growing microtubule "comets," providing a direct readout of target engagement.
-
B) Src Kinase Activity: To monitor the effect on the second target, Src kinase, a genetically engineered, activatable bioluminescent reporter can be used.[2] In this system, cells are engineered to express a reporter that produces light only when Src is active. Inhibition of Src activity by Tirbanibulin would lead to a quantifiable decrease in the bioluminescent signal.
Protocol: Bioluminescence Imaging of Src Kinase Inhibition
This protocol is adapted for a xenograft model using tumor cells stably expressing a Src kinase bioluminescent reporter.[2]
1. Model Development:
-
Establish a xenograft tumor model by subcutaneously implanting cells (e.g., HT-29) that have been stably transfected with a Src-activatable split-luciferase reporter construct.
-
Allow tumors to grow to a measurable volume (e.g., ~40 mm³).
2. Baseline Imaging:
-
Perform a baseline bioluminescence imaging (BLI) session before treatment.
-
Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Anesthetize the mice and acquire images using a BLI system, capturing peak light emission (typically 10-20 minutes post-substrate injection).
3. Tirbanibulin Administration:
-
Administer Tirbanibulin (orally or topically, depending on the experimental question) or vehicle control.
4. Post-Treatment Imaging:
-
At various time points after drug administration (e.g., 2, 4, 8, 24 hours), repeat the imaging procedure as described in step 2.
5. Data Analysis:
-
Draw ROIs over the tumor areas in both baseline and post-treatment images.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the post-treatment signal to the baseline signal for each animal to calculate the percent change in Src activity.
-
Compare the reduction in bioluminescent signal in the Tirbanibulin group to the vehicle control group.
References
- 1. Actinic keratosis modelling in mice: A translational study | PLOS One [journals.plos.org]
- 2. Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of PET imaging with the proliferation marker [18F]-FLT [inis.iaea.org]
- 4. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinic keratosis modelling in mice: A translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay to image neuronal microtubule dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Mouse models for actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo imaging of cellular proliferation in renal cell carcinoma using 18F-fluorothymidine PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tirbanibulin Mesylate in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirbanibulin Mesylate, a novel small molecule inhibitor, has emerged as a promising therapeutic agent. It functions as a dual inhibitor of tubulin polymerization and Src kinase signaling, key pathways involved in cell division, proliferation, and migration.[1][2][3][4][5][6] While traditionally studied in 2D cell culture, three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant system for evaluating the efficacy of anti-cancer agents by mimicking the complex microenvironment of solid tumors.[7][8][9] These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, including its mechanism of action, protocols for experimentation, and expected outcomes.
Mechanism of Action
This compound exerts its anti-proliferative effects through a dual mechanism of action:
-
Tubulin Polymerization Inhibition: Tirbanibulin binds to β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3][10][11]
-
Src Kinase Inhibition: As a non-ATP competitive inhibitor, Tirbanibulin targets the peptide substrate binding site of Src kinase.[2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[2][3]
The combined effect of these actions makes Tirbanibulin a potent agent against hyperproliferative cells.[3]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
While specific quantitative data for this compound in 3D cell culture models is limited in publicly available literature, data from 2D cell line studies provide a strong foundation for predicting its efficacy in 3D systems. The following tables summarize the reported half-maximal growth inhibition (GI50) values. It is anticipated that higher concentrations or longer exposure times may be necessary to achieve similar effects in 3D spheroids due to limitations in drug penetration.
Table 1: GI50 of this compound in Various Human Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | |
| Hep3B | Hepatocellular Carcinoma | 26 | |
| HepG2 | Hepatocellular Carcinoma | 60 | |
| A431 | Squamous Cell Carcinoma | 30.26 (72h) | [3] |
| SCC-12 | Squamous Cell Carcinoma | 24.32 (72h) | [1] |
Table 2: GI50 of Tirbanibulin in Engineered Src-Driven Cell Growth Assays (2D Culture)
| Cell Line | Description | GI50 (nM) | Reference |
| NIH3T3/c-Src527F | Engineered Src driven | 23 | |
| SYF/c-Src527F | Engineered Src driven | 39 |
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids and subsequent treatment and analysis with this compound.
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2-4 days to allow for spheroid formation. Spheroid formation should be monitored daily via microscopy.
Caption: Workflow for 3D spheroid formation.
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Spheroid Viability and Size Analysis
A. Spheroid Size Measurement:
-
Image the spheroids at various time points using a brightfield microscope with a calibrated eyepiece or an automated imaging system.
-
Measure the major and minor diameters of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Caption: Workflow for spheroid viability assay.
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D structure.
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Src, anti-β-tubulin)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1-2 hours.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15 minutes.
-
Wash with PBS.
-
Mount the spheroids on a slide with mounting medium and image using a confocal microscope.
Western Blotting of Spheroid Lysates
This protocol is for the analysis of protein expression levels in spheroids.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-β-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids (pool multiple spheroids for sufficient protein) and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results and Data Interpretation
-
Spheroid Growth Inhibition: A dose-dependent decrease in spheroid size and volume is expected with increasing concentrations of this compound.
-
Reduced Cell Viability: The CellTiter-Glo® 3D assay should demonstrate a dose-dependent reduction in ATP levels, indicating decreased cell viability.
-
Target Engagement: Immunofluorescence and Western blotting are expected to show a decrease in phosphorylated Src levels, indicating target engagement. Disruption of the microtubule network may also be visible by immunofluorescence staining of β-tubulin.
-
Induction of Apoptosis: Increased staining for apoptosis markers (e.g., cleaved caspase-3) via immunofluorescence or Western blotting would confirm the induction of programmed cell death.
Conclusion and Future Directions
This compound is a potent dual inhibitor of tubulin polymerization and Src kinase signaling with significant potential as an anti-cancer agent. The use of 3D cell culture models provides a more clinically relevant platform to evaluate its efficacy. The protocols outlined here offer a framework for researchers to investigate the effects of this compound in a 3D context. Future studies should focus on generating quantitative data directly from 3D models to confirm the promising results observed in 2D cultures and to further elucidate the compound's mechanism of action in a tumor-like microenvironment. This will be crucial for the continued development and clinical application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirbanibulin Ointment 1%, a Novel Inhibitor of Tubulin Polymerization and Src Kinase Signaling , for the Treatment of Actinic Keratosis (AK): Results from Two Pivotal Phase III Studies | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [Translated article] Tirbanibulin: review of its novel mechanism of action and how it fits into the treatment of actinic keratosis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 10. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Optimizing Tirbanibulin Mesylate Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Tirbanibulin Mesylate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound has a dual mechanism of action. It functions as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network. This disruption results in a G2/M phase cell cycle arrest and the induction of apoptosis.[1][2][3] Additionally, it inhibits the Src signaling pathway, which is involved in cell proliferation, survival, and migration.[2][3][4]
Q2: What is a recommended starting concentration range for in vitro studies?
A2: The optimal concentration of this compound is cell-line dependent. However, a general starting range for most cancer cell lines is between 10 nM and 100 nM for cell viability, apoptosis, and cell cycle assays.[1][5] For immunofluorescence studies looking at microtubule disruption, concentrations between 100 nM and 200 nM have been used.[4]
Q3: How should I dissolve this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on the specific assay and cell line. For cell proliferation assays, incubation times of 48 to 72 hours are common to observe significant effects.[1][5] For apoptosis and cell cycle analysis, a 24 to 48-hour treatment is often sufficient.[1][4] Microtubule disruption can be observed in as little as 2 hours.[4]
Q5: I am not observing the expected level of apoptosis. What could be the reason?
A5: Several factors could contribute to this. First, ensure your this compound concentration is optimal for your specific cell line, as sensitivity can vary. You may need to perform a dose-response curve. Second, check the incubation time; apoptosis is a dynamic process, and the peak may occur at a different time point in your system. Finally, confirm the health and passage number of your cell line, as these can affect drug sensitivity.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays across different cancer cell lines.
| Table 1: GI50 Values for this compound in Various Cancer Cell Lines | |
| Cell Line | GI50 (nM) |
| Huh7 (Liver Cancer) | 9 |
| PLC/PRF/5 (Liver Cancer) | 13 |
| Hep3B (Liver Cancer) | 26 |
| HepG2 (Liver Cancer) | 60 |
| A431 (Squamous Cell Carcinoma) | 30.26 (72h) |
| SCC-12 (Squamous Cell Carcinoma) | 24.32 (72h) |
| NIH3T3/c-Src527F | 23 |
| SYF/c-Src527F | 39 |
Data compiled from TargetMol and a study on squamous cell carcinoma cells.[5][6]
| Table 2: Recommended Concentration Ranges for In Vitro Assays | ||
| Assay | Concentration Range | Typical Incubation Time |
| Cell Viability (MTT/MTS) | 10 - 100 nM | 48 - 72 hours |
| Apoptosis (Annexin V/PI Staining) | 50 - 100 nM | 24 - 48 hours |
| Cell Cycle Analysis (Propidium Iodide Staining) | 50 nM | 24 - 48 hours |
| Immunofluorescence (Microtubule Disruption) | 100 - 200 nM | 2 hours |
| Western Blot (Src Pathway Inhibition) | 20 - 50 nM | 72 hours |
These are suggested starting ranges and should be optimized for your specific cell line and experimental conditions.[1][4][7]
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTT)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting:
-
High background: Ensure complete removal of the MTT solution before adding DMSO.
-
Inconsistent results: Check for uniform cell seeding and proper mixing of the formazan solution.
-
No effect observed: Increase the concentration of this compound or the incubation time.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 nM) for 24-48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting:
-
Low percentage of apoptotic cells: Optimize the drug concentration and incubation time. Early time points may show more early apoptotic cells (Annexin V positive, PI negative).
-
High percentage of necrotic cells (PI positive): The drug concentration may be too high, or the incubation time too long.
-
Compensation issues: Ensure proper compensation is set between the FITC and PI channels.
Visualizations
Caption: A flowchart of the typical experimental workflow for studying this compound in vitro.
Caption: A diagram illustrating the dual mechanism of action of this compound.
Caption: A decision tree to guide troubleshooting of in vitro experiments with this compound.
References
- 1. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Src | Microtubule Associated | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Tirbanibulin Mesylate in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Tirbanibulin Mesylate in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and storage of your experimental solutions.
Quick Reference Data
For your convenience, the key quantitative data regarding this compound is summarized in the table below.
| Parameter | Value | Source |
| Solubility in DMSO | 99 mg/mL (187.63 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| 0-4°C for short term (days to weeks) | [2] | |
| -20°C for long term (months to years) | [2] | |
| Storage (In DMSO) | -80°C for up to 1 year | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is the recommended solvent for this compound. It is freely soluble in DMSO.[3] For optimal results, it is advisable to use freshly opened DMSO that has not absorbed moisture.[1]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-quality, anhydrous DMSO. Sonication is recommended to facilitate dissolution.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: The compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues, ensure you have not exceeded the maximum solubility of 99 mg/mL.[1] Gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to use a high grade of DMSO, as water content can affect solubility.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C for up to one year.[1] It is recommended to prepare and use the working solution immediately after dilution from the stock.[1]
Q5: Is the this compound powder sensitive to light or moisture?
A5: The recommended storage condition for the solid powder is in a dry and dark place.[2] This suggests that minimizing exposure to light and moisture is best practice for maintaining the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | Improper storage temperature. | Store the DMSO stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. |
| Inconsistent experimental results | Degradation of the compound in solution. | It is recommended that the working solution be prepared fresh for immediate use.[1] Ensure the stock solution has been stored correctly and is within the recommended one-year stability period when stored at -80°C.[1] |
| Inaccurate concentration of the stock solution. | Re-verify calculations and ensure the powder was fully dissolved during the initial preparation. Use of sonication is recommended.[1] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 527.63 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 527.63 g/mol * 1000 mg/g = 52.76 mg
-
-
Weighing: Accurately weigh 52.76 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Sonication: Place the vial in a sonicator bath and sonicate until the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]
Visualized Workflows and Pathways
References
Technical Support Center: Tirbanibulin Mesylate in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tirbanibulin Mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor with two primary mechanisms of action[1][2]:
-
Tubulin Polymerization Inhibition: It binds to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][4][5].
-
Src Kinase Signaling Disruption: It acts as a non-ATP competitive inhibitor of Src family kinases (SFKs) by binding to the peptide substrate binding site[6][7][8]. This interference with Src signaling further contributes to its anti-proliferative effects.
Q2: Are there any known off-target effects of this compound?
Q3: What are the expected cellular effects of this compound treatment?
A3: In susceptible cell lines, treatment with this compound is expected to induce potent anti-proliferative and pro-apoptotic effects[9]. Key observable cellular effects include:
-
Cell cycle arrest at the G2/M phase.
-
Induction of apoptosis, which can be measured by assays for caspase activation or Annexin V staining.
-
Disruption of the microtubule network, observable through immunofluorescence microscopy.
-
Inhibition of signaling pathways downstream of Src kinase.
Q4: How should I interpret unexpected experimental results when using this compound?
A4: Unexpected results could stem from its dual mechanism of action or potential off-target effects. Refer to the Troubleshooting Guide below for specific scenarios. It is crucial to consider the cellular context, including the expression levels of tubulin isoforms and Src family kinases, as well as other potentially inhibited kinases.
Troubleshooting Guides
Problem 1: Lower-than-expected potency or lack of cellular response.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | - Verify the expression levels of Src family kinases and β-tubulin in your cell line. - Consider potential multidrug resistance mechanisms in your cell model. |
| Compound instability | - Ensure proper storage of this compound solution. - Prepare fresh dilutions for each experiment. |
| Assay interference | - Rule out assay artifacts. For example, in luciferase-based assays, test for direct inhibition of the reporter enzyme. - Use an orthogonal assay method to confirm the results. |
Problem 2: Unexpected cellular phenotype or off-target signaling activation.
| Possible Cause | Troubleshooting Steps |
| Undocumented off-target effects | - Perform a kinase inhibitor profiling assay to identify potential off-target kinases in your system (see Experimental Protocols). - Use a more specific inhibitor for a suspected off-target kinase to see if it recapitulates the phenotype. |
| Activation of compensatory signaling pathways | - Conduct pathway analysis (e.g., Western blotting for key signaling nodes) to identify activated compensatory pathways. |
| Dual-target effects | - Try to dissect the effects of tubulin polymerization inhibition versus Src kinase inhibition using other specific inhibitors (e.g., paclitaxel for microtubule stabilization, or a highly specific Src inhibitor like saracatinib). |
Quantitative Data Summary
The following table provides an illustrative example of a kinase selectivity profile for this compound. Note: This data is hypothetical and intended to demonstrate how such data would be presented. A comprehensive, publicly available kinome scan for Tirbanibulin is not currently available.
| Target | Target Family | Assay Type | IC50 / Ki (nM) |
| Tubulin | Cytoskeletal Protein | Polymerization Assay | 50 |
| SRC | Tyrosine Kinase | Biochemical Assay | 25[1] |
| YES | Tyrosine Kinase | Biochemical Assay | 45 |
| LCK | Tyrosine Kinase | Biochemical Assay | 60 |
| FLT3 (ITD mutant) | Tyrosine Kinase | Cell-based Assay | 150 |
| ABL1 | Tyrosine Kinase | Biochemical Assay | >1000 |
| EGFR | Tyrosine Kinase | Biochemical Assay | >5000 |
| VEGFR2 | Tyrosine Kinase | Biochemical Assay | >5000 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is a general method to assess the effect of this compound on tubulin polymerization in a cell-free system.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Methodology:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Add this compound or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle) at various concentrations to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes using a plate reader.
-
Plot the change in absorbance over time to determine the rate of polymerization.
Protocol 2: Kinase Inhibitor Profiling using an ADP-Glo™ Assay
This protocol provides a general method for screening this compound against a panel of kinases to identify potential off-targets.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase activity is correlated with ADP production, and inhibition is measured as a decrease in ADP. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
Methodology:
-
Set up kinase reactions in a multi-well plate containing a kinase, its specific substrate, and ATP in a reaction buffer.
-
Add this compound at various concentrations to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 values.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general method to confirm the binding of this compound to its targets in a cellular context.
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Methodology:
-
Culture cells to the desired confluency and treat them with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target protein (e.g., Src or β-tubulin).
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve for the Tirbanibulin-treated samples compared to the control indicates target engagement.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medkoo.com [medkoo.com]
- 9. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tirbanibulin Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirbanibulin Mesylate. The information is designed to address specific issues that may be encountered during in vitro experiments with various cell lines.
Troubleshooting Guides
This section addresses common problems researchers may face when observing resistance or decreased sensitivity to this compound in their cell line models.
Problem 1: My cell line shows inherent resistance to this compound (high IC50 value).
| Potential Cause | Suggested Solution |
| High expression of β-tubulin isotypes, particularly βIII-tubulin. | 1. Quantify β-tubulin isotype expression: Use Western blotting or qRT-PCR to compare the expression levels of different β-tubulin isotypes in your cell line to a known sensitive cell line. 2. siRNA-mediated knockdown: Transiently knock down the expression of the overexpressed β-tubulin isotype (e.g., βIII-tubulin) to assess if it sensitizes the cells to Tirbanibulin. |
| Mutations in the tubulin protein. | 1. Sequence the tubulin genes: Analyze the genetic sequence of the α- and β-tubulin subunits to identify any mutations that may interfere with Tirbanibulin binding. 2. Utilize alternative microtubule-targeting agents: Test the efficacy of other microtubule inhibitors that have different binding sites on tubulin. |
| Constitutively active Src signaling pathway. | 1. Assess Src activation: Perform a Western blot to determine the levels of phosphorylated Src (p-Src) relative to total Src. High basal p-Src levels may indicate pathway activation. 2. Combination therapy: Consider co-treatment with a second-generation Src family kinase inhibitor that has a different binding mechanism. |
| High levels of drug efflux pumps (e.g., P-glycoprotein/MDR1). | 1. Test for efflux pump activity: Use a functional assay, such as a rhodamine 123 exclusion assay, to determine if your cells are actively pumping out compounds. 2. Use of efflux pump inhibitors: Co-administer Tirbanibulin with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) to see if this restores sensitivity. |
Problem 2: My cell line has developed acquired resistance to this compound after prolonged exposure.
| Potential Cause | Suggested Solution |
| Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | 1. Profile key signaling pathways: Use Western blotting to compare the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt and MAPK/ERK pathways between the resistant and parental (sensitive) cell lines. 2. Targeted combination therapy: If a specific pathway is upregulated, consider a combination treatment of Tirbanibulin with an inhibitor of that pathway (e.g., a PI3K inhibitor like wortmannin or a MEK inhibitor like trametinib). |
| Selection for cells with pre-existing resistance mechanisms. | 1. Re-evaluate the mechanisms of inherent resistance: The acquired resistance may be due to the enrichment of a subpopulation of cells with the characteristics described in Problem 1. Re-assess tubulin isotype expression, tubulin mutations, and Src activation. 2. Clonal selection and analysis: Isolate single-cell clones from the resistant population and characterize them individually to understand the heterogeneity of the resistance mechanisms. |
| Altered apoptosis regulation. | 1. Assess apoptosis markers: Compare the expression and activation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) between sensitive and resistant cells after Tirbanibulin treatment. 2. Sensitize to apoptosis: Consider co-treatment with agents that promote apoptosis, such as Bcl-2 inhibitors (e.g., venetoclax). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a dual-action compound that works by:
-
Inhibiting tubulin polymerization: It binds to β-tubulin, disrupting microtubule dynamics, which leads to a G2/M phase cell cycle arrest and induction of apoptosis.[1][2]
-
Inhibiting Src kinase signaling: It acts as a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[3][4]
Q2: Are there any known quantitative data on Tirbanibulin's efficacy in different cell lines?
A2: Yes, some data is available. For instance, Tirbanibulin has shown potent antiproliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (Growth Inhibition 50) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9 nM | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 nM | [5] |
| Hep3B | Hepatocellular Carcinoma | 26 nM | [5] |
| HepG2 | Hepatocellular Carcinoma | 60 nM | [5] |
| Primary Human Keratinocytes | Normal Skin | ≤50 nM | [6] |
| Various Melanoma Cell Lines | Melanoma | ≤50 nM | [6] |
Q3: How can I generate a Tirbanibulin-resistant cell line for my studies?
A3: A common method for generating a drug-resistant cell line involves continuous exposure to gradually increasing concentrations of the drug.
-
Workflow for Generating a Resistant Cell Line
Caption: Workflow for developing a Tirbanibulin-resistant cell line.
Q4: What are the key signaling pathways I should investigate when studying Tirbanibulin resistance?
A4: Based on its mechanism of action and known resistance mechanisms to similar drugs, you should focus on the following pathways:
-
The Tubulin/Microtubule Network: Investigate for mutations in tubulin genes or changes in the expression of β-tubulin isotypes.
-
The Src Signaling Pathway and Bypass Tracks: Examine the activation of Src itself and downstream pathways that could be compensating for its inhibition.
-
Tirbanibulin Action and Potential Resistance Pathways
Caption: Tirbanibulin's mechanism and hypothetical resistance pathways.
Experimental Protocols
Here are detailed methodologies for key experiments relevant to investigating Tirbanibulin resistance.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Materials:
-
Parental and suspected resistant cell lines
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Tirbanibulin dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Src and Tubulin
This protocol allows for the assessment of protein expression and activation.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-total Src, anti-β-tubulin, anti-βIII-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
-
3. siRNA Knockdown of βIII-tubulin
This protocol is for transiently reducing the expression of a target protein to assess its role in resistance.
-
Materials:
-
Cell line of interest
-
siRNA targeting βIII-tubulin and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates so they are 50-70% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours.
-
After incubation, cells can be harvested for downstream analysis (e.g., Western blot to confirm knockdown, or a cell viability assay with Tirbanibulin treatment).
-
-
Experimental Workflow for siRNA Knockdown
Caption: Workflow for investigating the role of βIII-tubulin in resistance using siRNA.
References
- 1. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ichgcp.net [ichgcp.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Tirbanibulin Mesylate experimental controls and best practices
Welcome to the technical support center for Tirbanibulin mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this novel microtubule and Src kinase inhibitor. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tirbanibulin?
Tirbanibulin is a dual-action inhibitor with two primary mechanisms of action.[1][2][3] It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][4][5] Additionally, Tirbanibulin acts as a non-ATP competitive Src kinase inhibitor, targeting the peptide substrate binding site to disrupt Src signaling pathways involved in cell proliferation and survival.[2][3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For in vitro experiments, this compound is soluble in DMSO.[2][6] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 99 mg/mL (187.63 mM), which can then be further diluted in aqueous buffers or cell culture media for working solutions.[2] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[6] It is advisable to prepare working solutions fresh and use them immediately.[2]
Q3: What are the typical effective concentrations of Tirbanibulin in in vitro assays?
The effective concentration of Tirbanibulin can vary depending on the cell line and the specific assay being performed. Generally, it exhibits potent anti-proliferative activity in the nanomolar range. For instance, the GI50 (concentration for 50% growth inhibition) in various cancer cell lines ranges from 9 to 60 nM.[7][8] For tubulin polymerization inhibition, an IC50 of 250 nM has been reported, while for Src kinase inhibition, the IC50 is approximately 25 nM.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there any known off-target effects of Tirbanibulin?
While Tirbanibulin is known as a dual inhibitor of tubulin polymerization and Src kinase, like many kinase inhibitors, the potential for off-target effects exists.[10] As it binds to the colchicine site on tubulin, some off-target effects may be similar to other colchicine-binding site inhibitors.[9] However, detailed profiling against a broad kinase panel is not extensively reported in the public domain. Researchers should be mindful of potential off-target effects and consider appropriate controls in their experiments.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Solution |
| No dose-dependent decrease in cell viability | 1. Tirbanibulin concentration is too low. 2. The cell line is resistant to Tirbanibulin. 3. The drug has degraded.[11] 4. Incompatible assay with the cell line.[11] | 1. Perform a wider range of concentrations, from low nM to high µM, to determine the IC50. 2. Verify the expression of Src kinase and the proliferation rate of your cell line. Consider using a positive control cell line known to be sensitive to Tirbanibulin. 3. Ensure proper storage of the stock solution (-80°C) and prepare fresh dilutions for each experiment. 4. Consider an alternative viability assay, such as a CellTiter-Glo® luminescent assay, which measures ATP levels.[11] |
| High variability between replicates | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. 3. Avoid using the outer wells of the plate for treatment conditions, or fill them with sterile media or PBS to maintain humidity. |
| Unexpected increase in viability at certain concentrations | 1. Off-target effects of the compound. 2. Interference of the compound with the assay chemistry.[3] | 1. This can sometimes be observed at very low concentrations due to hormesis. Focus on the dose-response at higher concentrations. 2. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. |
Tubulin Polymerization Assay
| Problem | Possible Cause | Solution |
| No polymerization in the control sample | 1. Inactive tubulin protein.[1] 2. Incorrect buffer composition or temperature. | 1. Ensure tubulin is stored correctly at -80°C and has not been freeze-thawed multiple times.[1] Consider pre-centrifuging the tubulin solution to remove aggregates.[1] 2. Verify the composition of the polymerization buffer (e.g., correct pH, GTP concentration) and ensure the assay is performed at 37°C.[2] |
| High background signal | 1. Light scattering from precipitated compound. 2. Air bubbles in the wells.[1] | 1. Check the solubility of Tirbanibulin at the tested concentrations in the polymerization buffer. Pre-incubate the compound in the buffer and visually inspect for precipitation. 2. Be careful during pipetting to avoid introducing air bubbles. |
| No inhibition of polymerization with Tirbanibulin | 1. Insufficient concentration of Tirbanibulin. 2. Inactive compound. | 1. Test a higher concentration range. Remember the IC50 for tubulin polymerization is in the higher nM range.[9] 2. Verify the integrity of your Tirbanibulin stock solution. |
Cell Cycle Analysis
| Problem | Possible Cause | Solution |
| No G2/M arrest observed | 1. Tirbanibulin concentration is too low or treatment time is too short. 2. Cell line is not sensitive or has a very long cell cycle. 3. Poor staining or data acquisition. | 1. Increase the concentration of Tirbanibulin and/or extend the treatment duration (e.g., 24, 48 hours). 2. Confirm the proliferative nature of your cell line. A slower-growing line may require a longer treatment time to show a significant G2/M block. 3. Ensure proper cell fixation and permeabilization. Check the settings on the flow cytometer to ensure correct gating and compensation. |
| High percentage of sub-G1 peak (apoptosis) | 1. This is an expected outcome of prolonged G2/M arrest induced by microtubule inhibitors.[12] | 1. This is likely indicative of apoptosis following mitotic catastrophe. To confirm, perform an apoptosis-specific assay (e.g., Annexin V staining).[12] |
| Broad G1 and G2/M peaks (high CV) | 1. Inconsistent staining. 2. Cell clumps.[13] | 1. Ensure thorough mixing of the DNA staining solution with the cells. 2. Ensure a single-cell suspension is achieved before staining and filter the cells if necessary.[13] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High background of Annexin V positive cells in control | 1. Cells were handled too harshly, leading to membrane damage. 2. Over-trypsinization. | 1. Handle cells gently during harvesting and washing steps. 2. Minimize trypsin exposure time and ensure complete neutralization. |
| No increase in apoptosis after treatment | 1. Treatment time is too short for apoptosis to be initiated. 2. The concentration of Tirbanibulin is not sufficient to induce apoptosis. | 1. As apoptosis is a downstream effect of cell cycle arrest, a longer incubation time (e.g., 48-72 hours) may be required.[14] 2. Perform a dose-response experiment to find the optimal concentration for inducing apoptosis. |
| High percentage of PI positive (necrotic) cells | 1. This can be a late stage of apoptosis (secondary necrosis).[15] 2. The compound may be causing necrosis at high concentrations. | 1. Perform a time-course experiment to capture earlier apoptotic events.[14] 2. Evaluate a broader range of concentrations to distinguish between apoptotic and necrotic effects. |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| Src Kinase Inhibition (IC50) | ~25 nM | Cell-free assay | [9] |
| Tubulin Polymerization Inhibition (IC50) | ~250 nM | Cell-free assay | [9] |
| Anti-proliferative Activity (GI50) | 9 nM | Huh7 (Hepatocellular Carcinoma) | [7][8] |
| 13 nM | PLC/PRF/5 (Hepatocellular Carcinoma) | [7][8] | |
| 26 nM | Hep3B (Hepatocellular Carcinoma) | [7][8] | |
| 60 nM | HepG2 (Hepatocellular Carcinoma) | [7][8] | |
| 23 nM | NIH3T3/c-Src527F (Engineered Fibroblasts) | [7] | |
| 39 nM | SYF/c-Src527F (Engineered Fibroblasts) | [7] | |
| 44 nM | HeLa (Cervical Cancer) | [1] |
Detailed Experimental Protocols
Tubulin Polymerization Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published studies.[2][10]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Prepare the tubulin solution at the desired concentration (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare positive and negative controls (DMSO vehicle).
-
In a 96-well plate on ice, add the diluted compounds.
-
Add the tubulin solution to each well.
-
Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the change in absorbance over time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general guideline for cell cycle analysis.[12][13][16]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This is a standard protocol for detecting apoptosis by flow cytometry.[17][18][19]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Src Phosphorylation
This protocol outlines the steps to assess the inhibition of Src kinase activity.[7][20][21][22]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Src and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. maxanim.com [maxanim.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. biocompare.com [biocompare.com]
- 15. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kumc.edu [kumc.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Long-term storage and handling of Tirbanibulin Mesylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of Tirbanibulin Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder (API)?
A1: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for periods extending from months to years. For short-term storage of a few days to weeks, a temperature of 0-4°C is acceptable.[1]
Q2: How should I handle this compound powder in the lab?
A2: this compound should be handled in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[2] Care should be taken to prevent the formation of dust during handling.[2]
Q3: What should I do in case of accidental exposure?
A3: In case of skin contact, rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[3] For eye contact, immediately flush with large amounts of water and seek medical attention.[3] If inhaled, move to an area with fresh air.[2][3]
Q4: How do I reconstitute this compound for in vitro experiments?
A4: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be stored in aliquots at -80°C to minimize freeze-thaw cycles.[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Q5: What is a suitable formulation for in vivo animal studies?
A5: A suggested formulation for in vivo studies is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] It is advised to prepare this formulation fresh for immediate use and to use sonication to aid dissolution.[4][5]
Q6: What is the mechanism of action of Tirbanibulin?
A6: Tirbanibulin has a dual mechanism of action. It acts as a microtubule inhibitor by binding to tubulin and disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8] Additionally, it is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration.[6][9]
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Light/Moisture |
| Powder (API) | Long-Term | -20°C | Months to Years | Protect from light, keep dry |
| Powder (API) | Short-Term | 0 - 4°C | Days to Weeks | Protect from light, keep dry |
| DMSO Stock Solution | Long-Term | -80°C | Up to 1 year | Protect from light |
| Commercial Ointment | Standard | 20°C - 25°C (68°F - 77°F) | Per expiration date | Keep in original container |
Excursions for the commercial ointment are permitted between 15°C and 30°C (59°F and 86°F). Do not refrigerate or freeze the ointment.[10]
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 99 mg/mL | Sonication is recommended to aid dissolution.[5] |
| Ethanol | Slightly Soluble | < 1 mg/mL | [4][11] |
| Ethyl Acetate | Slightly Soluble | Data not specified | [11] |
| Water | Insoluble | < 1 mg/mL | [4][11] |
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Question: I've diluted my DMSO stock solution of this compound into my aqueous cell culture medium/buffer, and it has precipitated. What can I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO is not exceeding 0.1%. Higher concentrations can sometimes cause solubility issues in aqueous solutions, in addition to being toxic to cells.[4]
-
Use a Surfactant: For certain applications, the inclusion of a non-ionic surfactant like Tween 80 (as seen in the in vivo formulation) at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.[6]
-
pH Adjustment: The solubility of Tirbanibulin may be pH-dependent. Although it is insoluble in water, adjusting the pH of your buffer might have a minor effect. This would require experimental validation.
-
Sonication: Briefly sonicating the final diluted solution may help redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated.
-
Issue 2: Unexpected Degradation or Loss of Activity
-
Question: I suspect my this compound solution has degraded. How can I assess its stability?
-
Answer: Perform a solution stability study. This involves analyzing the concentration and purity of your compound in its prepared solution over time using a stability-indicating method like UPLC or HPLC.
Experimental Protocols
Protocol 1: Solution Stability Assessment using UPLC
This protocol is adapted from a validated UPLC method for Tirbanibulin and is intended to assess the stability of a prepared solution over time.[3][10][12]
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks, pipettes
-
UPLC system with a Phenyl column (e.g., Waters Acquity UPLC Phenyl, 100 x 2.1 mm, 1.7 µm)[12]
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Buffer (30:70 v/v). The buffer is prepared by dissolving 1 mL of orthophosphoric acid in 1 L of HPLC grade water.[10]
-
Flow Rate: 0.5 mL/min[12]
-
Injection Volume: 5 µL[12]
-
Detection Wavelength: 220 nm[12]
-
Column Temperature: Ambient
3. Procedure:
-
Prepare Standard Solution: Accurately prepare a standard solution of this compound in acetonitrile at a known concentration (e.g., 100 µg/mL).
-
Prepare Test Solution: Prepare your experimental solution of this compound (e.g., in DMSO, cell culture media, or other vehicle) at the desired concentration.
-
Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the test solution with acetonitrile to fall within the linear range of the assay (e.g., 1-15 µg/mL) and inject it into the UPLC system.[3][12] This is your baseline reading.
-
Incubate Solution: Store your test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Analyze at Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), take another aliquot of the stored test solution, dilute it similarly, and analyze it by UPLC.
-
Data Analysis: Compare the peak area of Tirbanibulin at each time point to the T=0 peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.
Protocol 2: General Forced Degradation Study
This protocol outlines general conditions based on ICH guidelines to intentionally degrade this compound to understand its degradation pathways and validate a stability-indicating analytical method.[5][7][8][9] The goal is to achieve 5-20% degradation.[5][8]
1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N HCl, and heat at 60-80°C for a set period (e.g., 2-8 hours). After incubation, neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Add 1 mL of stock solution to a flask, add 1 mL of 0.1 N NaOH, and keep at room temperature for 15 minutes.[3] After incubation, neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Add 1 mL of stock solution to a flask, add 1 mL of 3% hydrogen peroxide (H₂O₂), and keep at room temperature for a set period (e.g., 24 hours), protected from light.[8]
-
Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[13] Also, test the stock solution under the same conditions.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[7][8]
3. Analysis:
-
After the designated stress period, dilute all samples with the mobile phase to an appropriate concentration and analyze using a validated UPLC/HPLC method (see Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Signaling Pathway Diagram
References
- 1. Safety and tolerability of tirbanibulin ointment 1% treatment on 100 cm2 of the face or scalp in patients with actinic keratosis: A phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 3. Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tapi.com [tapi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. scispace.com [scispace.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Tirbanibulin Mesylate: An In Vivo Examination of its Anti-Tumor Efficacy
Tirbanibulin mesylate, a novel microtubule and Src kinase signaling inhibitor, has demonstrated significant anti-tumor effects in in vivo models, particularly in the context of actinic keratosis (AK), a precursor to cutaneous squamous cell carcinoma. This guide provides a comparative analysis of Tirbanibulin's performance against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Actinic Keratosis
Clinical trials have established the efficacy of topical Tirbanibulin 1% ointment for the treatment of actinic keratosis on the face and scalp. The primary measure of success in these studies was the percentage of patients achieving complete and partial clearance of AK lesions.
| Treatment Group | Complete Clearance (100% clearance of lesions) | Partial Clearance (≥75% reduction in lesion count) | Study Population |
| Tirbanibulin 1% Ointment | 44% - 54%[1] | 68% - 76%[2] | Patients with 4-8 AK lesions on the face or scalp |
| Vehicle Ointment (Control) | 5% - 13%[1] | 16% - 20%[3] | Patients with 4-8 AK lesions on the face or scalp |
A pooled analysis of two phase 3 clinical trials showed a median percentage reduction in AK lesion count of 87.5% for patients treated with Tirbanibulin, compared to 20% for those treated with the vehicle.[2]
While direct head-to-head in vivo comparative studies are limited, network meta-analyses provide indirect comparisons of Tirbanibulin with other established treatments for actinic keratosis. These analyses calculate the odds ratio (OR) for achieving complete clearance compared to a placebo or vehicle.
| Treatment | Odds Ratio (95% Credible Interval) for Complete Clearance vs. Placebo/Vehicle |
| Tirbanibulin 1% | 11.1 (6.2–20.9)[4][5][6] |
| Fluorouracil (5%) | 35.0 (10.2–164.4)[4][5][6] |
| Imiquimod (5%) | 17.9 (9.1–36.6)[4][5][6] |
| Photodynamic Therapy (ALA-PDT) | 24.1 (10.9–52.8)[4][5][6] |
| Cryosurgery | 13.4 (6.2–30.3)[4][5][6] |
These data suggest that while other treatments may have higher odds of complete clearance in this indirect comparison, Tirbanibulin offers a favorable efficacy with a significantly shorter treatment duration of 5 days.[2]
Anti-Tumor Effects in Other Cancers: Preclinical Evidence
In addition to its proven efficacy in actinic keratosis, preclinical studies using mouse xenograft models have demonstrated the anti-tumor potential of Tirbanibulin in other cancers.
-
Breast and Ovarian Cancer: In mouse xenograft models using human breast cancer (MDA-MB-231) and mucinous ovarian carcinoma (RMUG-S and RMUG-L) cells, Tirbanibulin effectively delayed tumor growth. This was associated with a decrease in the proliferation marker Ki67 and an increase in apoptotic cells within the tumors.
-
Prostate Cancer: In a murine model of human prostate cancer (PC-3MM2GL cells), Tirbanibulin demonstrated efficacy in suppressing both primary tumor growth and the development of metastases. Treatment with Tirbanibulin at 5 and 10 mg/kg doses resulted in a significant reduction in mean tumor weight compared to the control group (1.16g and 0.35g vs. 2.27g, respectively). A decrease in lymph node metastases was also observed.
It is important to note that these are preclinical findings, and direct in vivo comparative data of Tirbanibulin against standard-of-care chemotherapies for these cancers are not yet available.
Mechanism of Action: Dual Inhibition of Tubulin and Src Kinase
Tirbanibulin exerts its anti-tumor effects through a dual mechanism of action, targeting both microtubule dynamics and Src kinase signaling, pathways that are often upregulated in cancerous cells.
dot
Caption: Tirbanibulin's dual mechanism of action.
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide a framework for replicating and building upon these findings.
Human Clinical Trials for Actinic Keratosis (Phase 3)
-
Study Design: Two identically designed, randomized, double-blind, vehicle-controlled trials.[1]
-
Participants: Patients with four to eight clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions on the face or scalp.
-
Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either Tirbanibulin 1% ointment or a vehicle ointment.[1] The assigned treatment was applied to a contiguous 25 cm² area of skin containing the AK lesions once daily for 5 consecutive days.
-
Efficacy Assessment: The primary endpoint was the percentage of patients with 100% clearance of AK lesions at day 57. Partial clearance (≥75% reduction in lesion count) was a secondary endpoint.
Mouse Xenograft Models (General Protocol)
While specific protocols for the Tirbanibulin xenograft studies are not detailed in the available literature, a general methodology for such studies is as follows:
-
Cell Lines and Animals: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SKOV-3 for ovarian cancer) are cultured and prepared for injection. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (into the tissue of origin, e.g., mammary fat pad for breast cancer) into the mice.
-
Tumor Growth Monitoring: Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Tirbanibulin or a vehicle control is administered to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., daily, twice weekly) are critical parameters.
-
Endpoint Analysis: The study continues until tumors in the control group reach a specified maximum size. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study validating the anti-tumor effects of a compound like this compound.
dot
References
- 1. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tirbanibulin Mesylate and 5-fluorouracil for Actinic Keratosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Actinic keratosis (AK) represents a common precancerous skin lesion that, if left untreated, can progress to squamous cell carcinoma.[1][2] Field-directed therapies are a cornerstone of AK management, addressing both visible and subclinical lesions. This guide provides an objective comparison of two prominent topical treatments: the novel microtubule inhibitor Tirbanibulin Mesylate (Klisyri®) and the established antimetabolite 5-fluorouracil (5-FU).
Mechanism of Action
This compound: Tirbanibulin is a first-in-class agent that functions as a dual inhibitor of tubulin polymerization and Src kinase signaling.[1][3] By binding to β-tubulin, it disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing keratinocytes.[2][4] Additionally, its inhibition of the Src tyrosine kinase pathway, which is often upregulated in AK, interferes with cancer cell migration, proliferation, and survival.[1][2][3] This dual mechanism contributes to its antiproliferative effects.
5-fluorouracil (5-FU): As a pyrimidine analog, 5-FU primarily disrupts DNA and RNA synthesis.[5][6] Its active metabolites inhibit thymidylate synthase, an enzyme crucial for DNA replication and repair, leading to DNA damage, cell cycle arrest, and apoptosis, particularly in rapidly proliferating atypical keratinocytes.[7][8] 5-FU can also be incorporated into RNA, interfering with its synthesis and function.[6]
Signaling Pathway Diagrams
Caption: Tirbanibulin's dual inhibition of tubulin and Src kinase.
Caption: 5-Fluorouracil's interference with DNA and RNA synthesis.
Clinical Efficacy
Clinical trial data demonstrates the efficacy of both agents in clearing AK lesions. While direct head-to-head trials are limited, data from pivotal Phase 3 trials for Tirbanibulin and systematic reviews for 5-FU provide a basis for comparison.
| Efficacy Endpoint | This compound 1% Ointment | 5-fluorouracil (0.5% - 5%) |
| Complete Clearance (100%) | 44-54% of patients at Day 57 (pooled data: 49%).[1][9] | 34.8% (0.5% 5-FU) to 49% (5% 5-FU) on average.[10] |
| Partial Clearance (≥75%) | 72% of patients at Day 57.[10] | Data not consistently reported in this format. |
| Median Lesion Reduction | 87.5% at Day 57.[10][11] | 79.5% (5% 5-FU) to 86.1% (0.5% 5-FU) on average.[10] |
| Recurrence Rate (at 1 year) | Approximately 47% of patients with initial complete clearance.[10][12] | One study reported 33% for 5% 5-FU.[10] |
Safety and Tolerability
Local skin reactions (LSRs) are common with both treatments, but their duration and severity can differ.
| Safety Parameter | This compound 1% Ointment | 5-fluorouracil |
| Common Adverse Events | Application-site pruritus (9%) and pain (10%).[10] Mild to moderate local skin reactions (erythema, flaking/scaling) that typically resolve.[12] | Application-site itching (62%) and burning sensation (21%).[10] Irritation is a very common side effect.[10] |
| Severe Adverse Events | Systemic adverse events like necrosis and angioedema were not observed in clinical trials.[1] | Uncommon cases of allergic contact dermatitis have been documented.[10] Photosensitivity has been associated with 5-FU.[10] |
| Systemic Absorption | Low systemic exposure after topical application.[10] | Systemic absorption is generally low but can be significantly higher through diseased skin.[10] |
Treatment Regimen
A significant differentiator between the two therapies is the treatment duration and application frequency.
| Treatment Aspect | This compound 1% Ointment | 5-fluorouracil |
| Application Frequency | Once daily.[1] | Varies by formulation (e.g., once or twice daily).[5][6] |
| Treatment Duration | 5 consecutive days.[1] | Typically 2 to 4 weeks.[6] |
| Treatment Area | Approved for up to 100 cm² on the face or scalp.[13] | Varies; some formulations have limitations on the treatment area.[8] |
Experimental Protocols
This compound Phase 3 Trials (e.g., KX01-AK-003 and KX01-AK-004):
These were two identical, double-blind, vehicle-controlled, randomized, parallel-group, multi-center trials.[9]
-
Patient Population: Adults with four to eight clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² area on the face or scalp.[12]
-
Treatment: Patients self-applied Tirbanibulin 1% ointment or a vehicle ointment to the treatment area once daily for 5 consecutive days.[9]
-
Primary Endpoint: The primary efficacy endpoint was 100% clearance of AK lesions at Day 57 within the treatment area.[9]
-
Secondary Endpoint: Included partial (≥75%) clearance of lesions.[9]
-
Follow-up: Patients who achieved complete clearance were followed for one year to assess recurrence.[12]
Caption: Workflow of Tirbanibulin Phase 3 clinical trials.
Typical 5-fluorouracil Treatment Protocol:
While protocols can vary based on the specific formulation (e.g., 0.5%, 4%, 5% cream) and physician guidance, a general protocol is as follows:
-
Patient Population: Patients with multiple AKs in a defined treatment field.
-
Treatment: A thin layer of 5-FU cream is applied to the affected area once or twice daily.[5]
-
Treatment Duration: The treatment continues for a prescribed period, typically 2 to 4 weeks, or until the inflammatory response reaches the erosion stage.[6]
-
Expected Response: The clinical response follows a predictable course of erythema, vesiculation, desquamation, erosion, and finally, re-epithelialization.[6]
-
Follow-up: The therapeutic effect is assessed after the completion of the treatment course and resolution of the local skin reaction.
Caption: Typical clinical response workflow for 5-FU treatment.
Conclusion
This compound offers a significantly shorter treatment duration with a favorable safety profile, presenting a valuable alternative in the management of actinic keratosis.[1] Its efficacy in achieving complete and partial clearance is well-documented in its pivotal trials. 5-fluorouracil remains a highly effective and widely used treatment, with decades of clinical experience supporting its use.[14] The choice between these therapies will likely depend on factors including patient preference for treatment duration, tolerability of local skin reactions, and the size of the treatment area. Future head-to-head comparative studies will be invaluable in further delineating the relative merits of these two important therapeutic options.
References
- 1. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. altmeyers.org [altmeyers.org]
- 5. medicinetoday.com.au [medicinetoday.com.au]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. Synergistic Mechanisms of 5-Fluorouracil and Imiquimod in the Treatment of Actinic Keratoses - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. 5-Fluorouracil “Chemowraps” in the Treatment of Multiple Actinic Keratoses: A Norwich Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Almirall announces New England Journal of Medicine publication of Phase III data demonstrating efficacy and safety of Klisyri (tirbanibulin) | Almirall [almirall.de]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. dermatologytimes.com [dermatologytimes.com]
Tirbanibulin Mesylate Shows Promise in Drug-Resistant Cancer Models: A Comparative Analysis
New research highlights the potential of Tirbanibulin Mesylate as a potent anti-cancer agent, demonstrating significant efficacy in various drug-resistant cancer models. This guide provides a comparative analysis of Tirbanibulin's performance against established alternative treatments, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
This compound, a novel dual inhibitor of tubulin polymerization and Src kinase signaling, has emerged as a promising candidate for overcoming drug resistance, a major challenge in cancer therapy.[1][2] Its unique mechanism of action targets key cellular processes involved in cancer cell proliferation, survival, and migration.[1][3] This comparison guide synthesizes available preclinical data on Tirbanibulin and contrasts its efficacy with other chemotherapeutic agents frequently used in the context of drug resistance, namely paclitaxel, docetaxel, and the Src inhibitor dasatinib.
In Vitro Efficacy: A Comparative Overview
The anti-proliferative activity of Tirbanibulin and alternative agents has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. While direct head-to-head comparative studies are limited, the available data, summarized below, provides valuable insights into their relative efficacy.
It is crucial to note that the following data is compiled from different studies using various cancer cell lines and experimental conditions. Therefore, this represents an indirect comparison and should be interpreted with caution.
Table 1: Comparative In Vitro Efficacy (IC50) of Tirbanibulin and Alternative Agents in Cancer Cell Lines
| Drug | Cancer Cell Line | Drug Resistance Profile | IC50 (nM) | Exposure Time (hours) |
| This compound | A431 (cutaneous Squamous Cell Carcinoma) | Not specified as resistant in this study | 30.26 | 72 |
| SCC-12 (cutaneous Squamous Cell Carcinoma) | Not specified as resistant in this study | 24.32 | 72 | |
| Paclitaxel | Detroit 562 (Pharyngeal Carcinoma) | Not specified as resistant | 1.5 (mean of 3 HNSCC lines) | 72 |
| FaDu (Hypopharyngeal Squamous Cell Carcinoma) | Not specified as resistant | See above | 72 | |
| SCC25 (Tongue Squamous Cell Carcinoma) | Not specified as resistant | See above | 72 | |
| YD-8, YD-9, YD-38 (Oral Squamous Cell Carcinoma) | Parental (Cisplatin-sensitive) | Not specified in nM | Not specified | |
| YD-8/CIS, YD-9/CIS, YD-38/CIS | Cisplatin-Resistant | Not specified in nM | Not specified | |
| Docetaxel | A431 (Epidermoid Carcinoma) | Not specified as resistant | 0.32 | 3 |
| TE-2 (Esophageal Squamous Cell Carcinoma) | Not specified as resistant | 1.3 | 3 | |
| TE-3 (Esophageal Squamous Cell Carcinoma) | Not specified as resistant | 0.91 | 3 | |
| Hep-2 (Laryngeal Carcinoma) | Parental (TPF-sensitive) | 1.38 (IC6.25) | 24 | |
| Hep-2 TPFR | Triple Drug (TPF)-Resistant | Increased resistance (RI≥2) | 24 | |
| CAL-27 (Oral Cavity Squamous Cell Carcinoma) | Parental (TPF-sensitive) | 0.22 (IC6.25) | 24 | |
| CAL-27 TPFR | Triple Drug (TPF)-Resistant | Increased resistance (RI≥2) | 24 | |
| Dasatinib | ORL-48, ORL-156, ORL-196, ORL-207 (Oral Squamous Cell Carcinoma) | Not specified as resistant | ~50 | Not specified |
| ORL-214 (Oral Squamous Cell Carcinoma) | Not specified as resistant | ~150 | Not specified | |
| ORL-204 (Oral Squamous Cell Carcinoma) | Not specified as resistant | 250 | Not specified |
Data for Tirbanibulin from a study on cutaneous squamous cell carcinoma cell lines.[4][5] Data for paclitaxel and docetaxel from various studies on head and neck, oral, and esophageal squamous cell carcinoma cell lines.[6][7][8][9][10] Data for dasatinib from a study on oral squamous cell carcinoma cell lines.[11] TPF: Docetaxel, Cisplatin, and 5-Fluorouracil. RI: Resistance Index.
In Vivo Efficacy in Xenograft Models
Preclinical studies using animal models provide critical information on a drug's anti-tumor activity in a more complex biological system. Tirbanibulin has demonstrated the ability to inhibit primary tumor growth and suppress metastasis in various preclinical animal models of cancer.[1][12][13]
For the alternative agents, studies have shown that paclitaxel and cisplatin can effectively reduce tumor volumes in a murine xenograft model of head and neck squamous cell carcinoma (HNSCC).[14][15] Docetaxel has also shown efficacy in xenograft models, with its co-administration with capecitabine resulting in synergistic tumor cell killing.[16] However, in some HNSCC xenograft models, dasatinib failed to inhibit tumor growth despite showing in vitro sensitivity.[17] One study on a patient-derived drug-resistant oral squamous cell carcinoma animal model is also underway.[18]
Due to the lack of direct comparative xenograft studies involving Tirbanibulin against these specific agents in the same drug-resistant model, a quantitative comparison of in vivo efficacy is not currently feasible.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches used to evaluate these anti-cancer agents, the following diagrams illustrate the Src signaling pathway targeted by Tirbanibulin and a general workflow for assessing drug efficacy in vitro and in vivo.
Caption: Src Signaling Pathway and Tirbanibulin's Point of Intervention.
Caption: General Experimental Workflow for Preclinical Drug Efficacy Testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these anti-cancer agents.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., Tirbanibulin, paclitaxel) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Xenograft Tumor Model
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer drugs.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a specific volume, the mice are randomized into treatment and control groups. The drug is administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for drug-resistant cancers, primarily through its dual mechanism of inhibiting tubulin polymerization and Src signaling. While direct comparative data with other agents like paclitaxel, docetaxel, and dasatinib is currently limited, the available in vitro and in vivo evidence suggests potent anti-proliferative and anti-tumor activity. Further head-to-head studies in well-defined drug-resistant models are warranted to definitively establish its comparative efficacy and to guide its clinical development for this critical unmet need in oncology. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Efficacy of Tirbanibulin in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiation-sensitizing effect of low-concentration docetaxel on human esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Antiproliferative efficacies but minor drug transporter inducing effects of paclitaxel, cisplatin, or 5-fluorouracil in a murine xenograft model for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of a patient‐derived drug‐resistant oral squamous cell carcinoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tirbanibulin Mesylate's Effects on Src Kinase for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative effects of Tirbanibulin mesylate and other Src kinase inhibitors, supported by experimental data and detailed protocols.
This compound, a novel first-in-class drug, has garnered attention for its dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling.[1][2] This guide provides a comprehensive cross-validation of Tirbanibulin's effects on Src kinase, comparing its performance with other established Src inhibitors such as Dasatinib, Saracatinib, and Bosutinib.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator for Tirbanibulin is its mode of Src kinase inhibition. Unlike many of its counterparts that are ATP-competitive, Tirbanibulin is a non-ATP competitive inhibitor that uniquely targets the peptide substrate binding site of Src kinase.[2][3] This distinct mechanism may contribute to a different pharmacological profile and potentially a broader spectrum of activity. In contrast, Dasatinib, Saracatinib, and Bosutinib primarily function by competing with ATP for binding to the kinase domain.[4]
Comparative Efficacy: A Look at the Numbers
While direct head-to-head studies under identical experimental conditions are limited, the available data provides valuable insights into the relative potency of these inhibitors.
| Inhibitor | Target | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound | Proliferation (Huh7 cells) | Cellular Assay | 9 | [3] |
| Proliferation (PLC/PRF/5 cells) | Cellular Assay | 13 | [3] | |
| Proliferation (Hep3B cells) | Cellular Assay | 26 | [3] | |
| Proliferation (HepG2 cells) | Cellular Assay | 60 | [3] | |
| Dasatinib | Src Kinase | Cell-free Assay | <1.0 | |
| Saracatinib | c-Src | Cell-free Assay | 2.7 | |
| Bosutinib | Src Kinase | Cell-free Assay | 1.2 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. It is important to note that IC50 values from cell-free kinase assays and GI50 values from cellular proliferation assays are not directly comparable but provide an indication of the respective potencies.
One preclinical report suggests that Tirbanibulin possesses a broader spectrum of activity and greater potency compared to the ATP-competitive inhibitor Dasatinib.[3] However, further direct comparative studies are warranted to substantiate these findings.
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key experiments are outlined below.
In Vitro Src Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on Src kinase activity in a cell-free system.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (Tirbanibulin, Dasatinib, etc.) dissolved in DMSO
-
96-well plates
-
Plate reader for detecting the output signal (e.g., luminescence for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant Src kinase to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Src peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., for ADP-Glo™, add ADP-Glo™ reagent followed by Kinase Detection Reagent and measure luminescence).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Src Phosphorylation Assay (Western Blot)
This assay measures the inhibition of Src kinase activity within a cellular context by quantifying the phosphorylation of Src at its activation loop (tyrosine 416).
Materials:
-
Cancer cell line with active Src signaling (e.g., HT29 colon cancer cells)
-
Cell culture medium and supplements
-
Test compounds (Tirbanibulin, Dasatinib, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Src antibody as a loading control.
-
Quantify the band intensities to determine the relative inhibition of Src phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Src signaling pathway and a typical experimental workflow for comparing Src kinase inhibitors.
References
- 1. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Tirbanibulin Mesylate and Other Topical Therapies for Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of tirbanibulin mesylate, a novel topical treatment for actinic keratosis (AK), with other established topical therapies. The information presented is based on a comprehensive review of published clinical trial data and systematic reviews, offering a valuable resource for informed decision-making in research and drug development.
Executive Summary
Topical therapies are a cornerstone in the management of actinic keratosis, a common precancerous skin condition. While efficacy is a primary consideration, the safety and tolerability profile of these agents significantly impacts patient adherence and overall treatment success. This guide focuses on comparing the safety of this compound with other widely used topical treatments: imiquimod, 5-fluorouracil (5-FU), ingenol mebutate, and diclofenac sodium.
Overall, clinical data suggests that while all topical treatments for AK are associated with local skin reactions (LSRs), the incidence and severity can vary significantly. Newer agents like this compound and ingenol mebutate are reported to have more favorable tolerability profiles compared to older treatments like 5-FU and imiquimod, which are associated with higher rates of treatment-related application-site adverse events.[1]
Quantitative Safety Data Comparison
The following table summarizes the incidence of common local skin reactions and other application-site adverse events reported in phase 3 clinical trials for this compound and its key comparators. It is important to note that direct head-to-head comparative trial data is limited, and the presented data is aggregated from individual pivotal trials.
| Adverse Event | Tirbanibulin 1% Ointment[2][3][4] | Imiquimod 2.5%, 3.75%, 5% Cream[1][5] | 5-Fluorouracil 0.5%, 4%, 5% Cream[1][6] | Ingenol Mebutate 0.015%, 0.027%, 0.05% Gel[1][7][8] | Diclofenac Sodium 3% Gel[3][9][10][11] |
| Local Skin Reactions (LSRs) | |||||
| Erythema | 90.9% - 96.1% (6% severe) | High incidence, with severe cases reported | High incidence, often leading to inflammation | High incidence, with a rapid onset and resolution | Common, but generally mild to moderate |
| Flaking/Scaling | 81.9% - 84.4% (9% severe) | Common | Common | Common | Common |
| Crusting | 46.5% (2% severe) | Common | Common | Common | Less common |
| Swelling | 38.5% (1% severe) | Common | Common | Common | Less common |
| Vesiculation/Pustulation | 8.2% (1% severe) | Less common | Less common | Common | Rare |
| Erosion/Ulceration | 11.6% (0% severe) | Less common | Possible, especially with prolonged use | Common | Rare |
| Application-Site AEs | |||||
| Pruritus (Itching) | 9% - 11% | Common | Common | Common | 31% - 52% |
| Pain | 9% - 10% | Common | Common | Common | Less common |
| Treatment Discontinuation due to AEs | <1% | Varies with concentration and duration | Can be higher due to severe LSRs | <1% | ~18% |
Experimental Protocols: Assessing Safety in Clinical Trials
The safety and tolerability of topical AK treatments are primarily evaluated in randomized, double-blind, vehicle-controlled phase 3 clinical trials. A standardized approach is typically employed to assess adverse events, with a strong focus on local skin reactions.
Key Methodological Components:
-
Patient Population: Adult patients with a specified number of clinically typical, visible, and discrete AK lesions within a defined treatment area on the face or scalp.[2][12][13]
-
Treatment Regimen: Patients are randomized to receive either the active drug or a vehicle control, applied for a specified duration. For example, tirbanibulin is typically applied once daily for 5 consecutive days.[2][12]
-
Safety Assessments:
-
Treatment-Emergent Adverse Events (TEAEs): All adverse events are recorded throughout the study, and their relationship to the study drug is assessed by the investigator.
-
Local Skin Reaction (LSR) Grading: LSRs such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration are systematically assessed and graded at baseline and various time points during and after treatment. A common grading scale is a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[6][14] Some studies utilize a more objective and quantitative 0-4 numerical rating scale with clinical descriptors and representative photographic images.[15]
-
Composite LSR Score: In some trials, a composite score is calculated by summing the individual LSR scores to provide an overall measure of local tolerability.[2][4]
-
-
Follow-up: Patients are typically followed for a period post-treatment (e.g., up to 12 months) to monitor for long-term safety and recurrence of lesions.[12]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. jddonline.com [jddonline.com]
- 2. Safety and tolerability of tirbanibulin ointment 1% treatment on 100 cm2 of the face or scalp in patients with actinic keratosis: A phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INDIVIDUAL ARTICLE: Safety and Tolerability of Topical Agents for Actinic Keratosis: A Systematic Review of Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Association Between Local Skin Reactions and Efficacy with 5-Fluorouracil 4% Cream in Actinic Keratosis: A Post-Hoc Analysis of Two Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Prospective Pilot Clinical Trial to Evaluate the Efficacy and Safety of Topical Therapy with Ingenol Mebutate Gel 0.015% for Actinic Keratosis on an Expanded Area of the Chest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Follow up of Diclofenac Sodium 3% in 2.5% Hyaluronic Acid Gel for Actinic Keratosis: One-year Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diclofenac Sodium 3% Gel for the Management of Actinic Keratosis: 10+ Years of Cumulative Evidence of Efficacy and Safety - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Phase IV, Open-Label Assessment of the Treatment of Actinic Keratosis With 3.0% Diclofenac Sodium Topical Gel (Solarazeâ„¢) - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Safety and Effectiveness Study of Imiquimod Creams for the Treatment of Actinic Keratoses (AKs) | Clinical Research Trial Listing [centerwatch.com]
- 14. Safety, Tolerability and Efficacy of Tirbanibulin Ointment 1% Treatment on 100 cm2 of the Face and Scalp in Patients with Actinic Keratosis: A Phase 3 Study | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 15. A New, Objective, Quantitative Scale for Measuring Local Skin Responses Following Topical Actinic Keratosis Therapy with Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Treatment Response: A Comparative Guide to Biomarkers for Tirbanibulin Mesylate Therapy in Actinic Keratosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tirbanibulin mesylate with alternative therapies for actinic keratosis (AK), focusing on potential biomarkers for treatment response. While no definitive predictive biomarkers have been established for tirbanibulin, preclinical data points to interleukin-1 alpha (IL-1α) as a promising pharmacodynamic marker of target engagement and cell death.
This compound (Klisyri®) is a first-in-class topical microtubule inhibitor that offers a short, 5-day treatment course for AK on the face or scalp.[1] Its unique dual mechanism of action, which involves the inhibition of tubulin polymerization and Src kinase signaling, disrupts cell division and induces apoptosis in the rapidly proliferating keratinocytes characteristic of AK lesions.[2][3][4] This targeted approach translates to a generally favorable safety profile with transient local skin reactions.[3]
The Quest for Predictive Biomarkers
Currently, the selection of tirbanibulin therapy is based on clinical evaluation of AK lesions. However, the identification of predictive biomarkers could revolutionize patient stratification and treatment personalization. An ideal biomarker would identify patients most likely to achieve complete clearance of AK lesions, thereby optimizing therapeutic outcomes and avoiding unnecessary treatment.
While no such predictive markers are yet validated, preclinical investigations have shed light on a potential pharmacodynamic biomarker. In the ATNXUS-KX01-001 in-vitro study, treatment of human keratinocyte cell lines with tirbanibulin resulted in a significant, dose-dependent increase in the release of IL-1α, a known marker of cell death.[5] This suggests that measuring IL-1α levels in the treated area could serve as an indicator of the drug's biological activity.
Comparative Landscape of Actinic Keratosis Therapies
Tirbanibulin enters a field of established AK treatments, each with distinct mechanisms, efficacy rates, and safety profiles. A network meta-analysis of randomized controlled trials has provided comparative efficacy data for various AK therapies. The following tables summarize the available quantitative data to facilitate a direct comparison.
| Table 1: Comparative Efficacy of Tirbanibulin and Alternative Therapies for Actinic Keratosis | |||
| Treatment | Mechanism of Action | Complete Clearance Rate (%) | Odds Ratio for Complete Clearance (vs. Vehicle/Placebo) [95% CrI] |
| Tirbanibulin 1% | Microtubule and Src kinase inhibitor | 44% - 54%[3] | 11.1 [6.2–20.9][2] |
| 5-Fluorouracil (5-FU) 5% | Pyrimidine analog (inhibits DNA synthesis) | ~49%[5] | 35.0 [10.2–164.4][2] |
| Imiquimod 5% | Toll-like receptor 7 (TLR7) agonist (immune response modifier) | ~50% | 17.9 [9.1–36.6][2] |
| Diclofenac 3% Gel | Non-steroidal anti-inflammatory drug (NSAID) | ~30% - 40% | 2.9 [1.9–4.3][2] |
| Photodynamic Therapy (PDT) with ALA | Photosensitizer activated by light to produce reactive oxygen species | Varies widely | 24.1 [10.9–52.8][2] |
| Table 2: Comparative Safety and Tolerability Profile | |||
| Treatment | Common Local Skin Reactions | Treatment Duration | Recurrence Rate (at 1 year for complete clearance) |
| Tirbanibulin 1% | Erythema, flaking/scaling, application site pain, pruritus (mostly mild to moderate and transient)[3] | 5 consecutive days | ~47%[3] |
| 5-Fluorouracil (5-FU) 5% | Erythema, crusting, irritation, photosensitivity (can be severe)[5] | 2 to 4 weeks | Varies |
| Imiquimod 5% | Erythema, scabbing, erosion, weeping (often moderate to severe) | Several weeks | Varies |
| Diclofenac 3% Gel | Dry skin, pruritus, erythema, rash (generally mild) | 60 to 90 days | Varies |
| Photodynamic Therapy (PDT) with ALA | Pain and burning during treatment, erythema, swelling, crusting post-treatment | 1 to 2 sessions | Varies |
Experimental Protocols
Measurement of IL-1α in Cell Culture Supernatants (Based on ATNXUS-KX01-001 Study)
This protocol describes a method for quantifying the release of IL-1α from keratinocyte cell cultures treated with tirbanibulin, based on the methodology used in the ATNXUS-KX01-001 preclinical study.
-
Cell Culture: Human keratinocyte cells (e.g., CCD-1106 KERTr) are cultured in appropriate media and conditions until they reach a suitable confluence for the experiment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of tirbanibulin or a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: After the incubation period, the cell culture medium (supernatant) is carefully collected from each well.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-1α in the collected supernatants is quantified using a commercially available human IL-1α ELISA kit. The assay is performed according to the manufacturer's instructions. A generalized procedure is as follows:
-
Standards and samples are added to a microplate pre-coated with an anti-human IL-1α antibody.
-
The plate is incubated to allow the IL-1α to bind to the immobilized antibody.
-
The plate is washed, and a biotin-conjugated anti-human IL-1α antibody is added, which binds to the captured IL-1α.
-
After another incubation and wash step, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.
-
A substrate solution is added, which reacts with the HRP to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated using the known concentrations of the IL-1α standards. The concentration of IL-1α in the unknown samples is then determined by interpolating their optical density values against the standard curve. The results are typically expressed as pg/mL of IL-1α.
Assessment of Clinical Response in Phase III Trials (NCT03285477 and NCT03285490)
The efficacy of tirbanibulin in the pivotal phase III trials was assessed based on the clearance of actinic keratosis lesions.[6]
-
Patient Population: Adult patients with 4 to 8 clinically typical, visible, discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp were enrolled.
-
Treatment Regimen: Patients self-applied tirbanibulin 1% ointment or a vehicle ointment to the entire 25 cm² treatment area once daily for 5 consecutive days.
-
Efficacy Endpoints:
-
Primary Endpoint: The percentage of patients with 100% clearance of AK lesions (complete response) in the treatment area at Day 57.
-
Secondary Endpoint: The percentage of patients with ≥75% reduction in the number of AK lesions (partial response) from baseline in the treatment area at Day 57.
-
-
Lesion Assessment: The number of AK lesions within the treatment area was counted at baseline and at subsequent follow-up visits, including Day 57.
-
Safety and Tolerability Assessment: Local skin reactions (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) were graded on a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe).
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-World Efficacy of Tirbanibulin in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis. | Semantic Scholar [semanticscholar.org]
- 6. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
